molecular formula C29H33Cl3F3N5O2 B10764123 NG25 trihydrochloride

NG25 trihydrochloride

Cat. No.: B10764123
M. Wt: 647.0 g/mol
InChI Key: QOIOJVPRHIAONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NG25 trihydrochloride is a useful research compound. Its molecular formula is C29H33Cl3F3N5O2 and its molecular weight is 647.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30F3N5O2.3ClH/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27;;;/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIOJVPRHIAONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33Cl3F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of NG25 Trihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NG25 trihydrochloride is a potent, type II ATP-competitive inhibitor primarily targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 7 (MAP3K7), and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2 or GCK).[1][2][3] Its mechanism of action revolves around the modulation of key inflammatory and cell survival signaling pathways, making it a valuable tool for research in oncology and immunology. This document provides an in-depth overview of the molecular mechanism, kinase selectivity profile, and cellular effects of NG25, supported by experimental data and methodologies.

Core Mechanism of Action: Dual Inhibition of TAK1 and MAP4K2

NG25 functions as a dual inhibitor of TAK1 and MAP4K2, two critical kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2][3] As a type II inhibitor, NG25 stabilizes the "DFG-out" inactive conformation of the kinase domain, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped. This contrasts with type I inhibitors that bind to the active "DFG-in" conformation.

The primary targets of NG25 are:

  • TAK1 (MAP3K7): A key mediator in the signaling pathways of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) signaling.[1][4] By inhibiting TAK1, NG25 effectively blocks the downstream activation of the Nuclear Factor-kappa B (NF-κB) and p38/JNK MAPK pathways.[2]

  • MAP4K2 (GCK): A member of the germinal center kinase family, involved in the c-Jun N-terminal Kinase (JNK) signaling pathway.

The inhibition of these kinases by NG25 leads to the suppression of inflammatory responses and can induce apoptosis in cancer cells.[3]

Kinase Selectivity Profile

While NG25 is a potent inhibitor of TAK1 and MAP4K2, it also exhibits activity against a range of other kinases. This polypharmacological profile is crucial for understanding its cellular effects. The inhibitory activity of NG25 across various kinases has been determined through biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

Table 1: In Vitro Kinase Inhibition Profile of NG25
Kinase TargetIC50 (nM)Reference(s)
LYN12.9[3]
MAP4K2 (GCK) 21.7 - 22 [1][2][3]
CSK56[1]
ABL75.2[3]
FER82[1]
p38α (MAPK14)102[1]
SRC113[1]
TAK1 (MAP3K7) 149 [1][2][3]

Signaling Pathways Modulated by NG25

The inhibitory action of NG25 on TAK1 and MAP4K2 has significant downstream consequences on cellular signaling pathways, most notably the TLR/NF-κB pathway.

Inhibition of the Toll-Like Receptor (TLR) Signaling Pathway

Toll-like receptors are crucial components of the innate immune system. Upon activation by pathogen-associated molecular patterns (PAMPs), TLRs initiate a signaling cascade that leads to the production of inflammatory cytokines and type I interferons (IFNs). TAK1 is a critical node in this pathway, acting downstream of the MyD88 and TRIF adaptor proteins to activate the IKK complex (IKKα, IKKβ, IKKγ/NEMO).

NG25's inhibition of TAK1 disrupts this cascade, preventing the phosphorylation and subsequent activation of the IKK complex.[1] This, in turn, inhibits the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the NF-κB transcription factor remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[1]

Specifically, NG25 has been shown to potently inhibit the activation of IKKβ by TLR7 and TLR9 agonists and prevent the secretion of type 1 IFNs induced by these ligands.[1]

TLR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 Ligand binding IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex NG25 NG25 NG25->TAK1 Inhibition IκBα IκBα IKK_complex->IκBα Phosphorylation NFκB NF-κB IκBα->NFκB Degradation releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Gene Inflammatory Gene Expression NFκB_nuc->Gene

Figure 1: Simplified schematic of NG25-mediated inhibition of the TLR/NF-κB signaling pathway.

Experimental Protocols

The characterization of NG25's mechanism of action has been elucidated through a series of biochemical and cellular assays.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory potency (IC50) of NG25 against a panel of kinases.

Methodology (based on Invitrogen SelectScreen Kinase Profiling Service):

  • Enzyme and Substrate Preparation: Recombinant kinases are purified and prepared in a suitable reaction buffer. A corresponding specific peptide or protein substrate is also prepared.

  • Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP (at a concentration typically near the Km for each kinase) are combined in the wells of a microtiter plate. The reaction is initiated by the addition of the compound dilutions.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This is often achieved using methods such as:

    • Radiometric assays: Utilizing [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assays

Objective: To assess the effect of NG25 on signaling pathways within a cellular context.

4.2.1. Western Blotting for Phosphoprotein Analysis

Objective: To measure the inhibition of downstream signaling events by NG25.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., L929 mouse fibrosarcoma cells) is cultured to a suitable confluency.[1] The cells are then pre-treated with various concentrations of NG25 or a vehicle control (DMSO) for a specified time (e.g., 1 hour).

  • Stimulation: The cells are stimulated with an appropriate agonist (e.g., TNF-α) to activate the target pathway.[1]

  • Cell Lysis: The cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-IKKα/β, phospho-p38, phospho-JNK) and total protein levels as loading controls.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the effect of NG25 on protein phosphorylation.

4.2.2. Cytokine Secretion Assay

Objective: To measure the effect of NG25 on the production and secretion of inflammatory cytokines.

Methodology (based on ELISA):

  • Cell Culture and Treatment: Plasmacytoid dendritic cells (e.g., Gen2.2 cells) are cultured and pre-treated with NG25.[1]

  • Stimulation: The cells are stimulated with TLR agonists (e.g., CpG-A, CpG-B for TLR9; CL097 for TLR7) to induce cytokine production.[1]

  • Supernatant Collection: The cell culture supernatant is collected after a specified incubation period.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • A capture antibody specific for the cytokine of interest (e.g., IFN-α, IFN-β) is coated onto the wells of a microplate.

    • The collected supernatants are added to the wells, and the cytokine binds to the capture antibody.

    • A detection antibody, also specific for the cytokine but conjugated to an enzyme (e.g., HRP), is added.

    • A substrate for the enzyme is added, resulting in a colorimetric change that is proportional to the amount of cytokine present.

  • Data Analysis: The absorbance is measured using a microplate reader, and the concentration of the cytokine in each sample is determined by comparison to a standard curve.

Experimental Workflow

The general workflow for characterizing a kinase inhibitor like NG25 involves a multi-step process from initial screening to cellular validation.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular & Functional Validation cluster_invivo In Vivo & Preclinical Studies Screen High-Throughput Screening (e.g., KinomeScan) Hit_ID Hit Identification (e.g., NG25) Screen->Hit_ID Biochem Biochemical Assays (IC50 Determination) Hit_ID->Biochem Cell_Assay Cellular Assays (e.g., Western Blot) Biochem->Cell_Assay Functional_Assay Functional Assays (e.g., Cytokine ELISA) Cell_Assay->Functional_Assay Viability Cell Viability Assays Functional_Assay->Viability Animal Animal Models of Disease Viability->Animal PKPD Pharmacokinetics & Pharmacodynamics Animal->PKPD

Figure 2: General experimental workflow for the characterization of a kinase inhibitor.

Conclusion

This compound is a well-characterized dual inhibitor of TAK1 and MAP4K2 with a broader kinase selectivity profile. Its primary mechanism of action involves the suppression of pro-inflammatory signaling pathways, particularly the TLR/NF-κB axis, through the direct inhibition of TAK1. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive understanding of NG25's molecular interactions and cellular effects, establishing it as a valuable chemical probe for studying MAPK and inflammatory signaling and as a potential starting point for the development of therapeutic agents.

References

NG25 Trihydrochloride: A Dual Inhibitor of TAK1 and MAP4K2 for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

NG25 trihydrochloride has emerged as a potent, type II ATP-competitive inhibitor targeting both Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[1][2] This dual inhibitory activity positions NG25 as a valuable tool for interrogating the complex signaling networks governed by these kinases and as a potential therapeutic agent in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of NG25, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization and application.

Introduction to TAK1 and MAP4K2 Signaling

TAK1 (MAP3K7) is a crucial upstream kinase in the MAP kinase signaling cascade, playing a pivotal role in the activation of NF-κB, JNK, and p38 MAPK pathways in response to various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[3][4] Dysregulation of TAK1 signaling is implicated in numerous inflammatory diseases and cancers.

MAP4K2, also known as Germinal Center Kinase (GCK), is a member of the Ste20-like kinase family. It functions as an upstream activator of the JNK signaling pathway and has been implicated in immune responses and cancer.

The dual inhibition of both TAK1 and MAP4K2 by NG25 offers a unique opportunity to simultaneously modulate multiple downstream inflammatory and pro-survival pathways, potentially leading to synergistic therapeutic effects.

Quantitative Inhibitory Profile of this compound

NG25 demonstrates potent inhibitory activity against TAK1 and MAP4K2. Its broader kinase selectivity profile reveals activity against other kinases, which should be considered in experimental design and interpretation.

Kinase TargetIC50 (nM)Reference
MAP4K2 21.7[5][6]
TAK1 149[5][6]
LYN12.9[6]
CSK56.4[6]
FER82.3[6]
p38α102[6]
ABL75.2[6]
ARG113[6]
SRC113[6]

Signaling Pathways Modulated by NG25

NG25 exerts its effects by inhibiting TAK1 and MAP4K2, thereby blocking downstream signaling cascades. The following diagram illustrates the key pathways affected by NG25.

NG25_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_receptors Receptors cluster_kinases Kinase Cascades cluster_downstream Downstream Effectors cluster_cellular_response Cellular Responses TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R TLR Agonists TLR Agonists TLR TLR TLR Agonists->TLR TAK1 TAK1 TNFR->TAK1 MAP4K2 MAP4K2 TNFR->MAP4K2 IL-1R->TAK1 TLR->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MKKs MKKs TAK1->MKKs MAP4K2->MKKs NF-κB NF-κB IKK Complex->NF-κB JNK JNK MKKs->JNK p38 p38 MKKs->p38 Inflammation Inflammation NF-κB->Inflammation Proliferation Proliferation NF-κB->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation p38->Apoptosis NG25 NG25 NG25->TAK1 NG25->MAP4K2

Caption: NG25 inhibits TAK1 and MAP4K2, blocking inflammatory and stress signaling.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is adapted from the methods used in the initial characterization of NG25.[2]

Objective: To determine the IC50 of NG25 against TAK1 and MAP4K2.

Materials:

  • Recombinant human TAK1/TAB1 and MAP4K2 enzymes

  • ATP

  • Kinase-specific peptide substrate

  • This compound

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a serial dilution of NG25 in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and NG25 at various concentrations.

  • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Calculate the percentage of kinase activity relative to a DMSO control and plot the results against the logarithm of the NG25 concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Western Blot Analysis

This protocol is based on studies investigating the effect of NG25 on downstream signaling in cancer cells.[3]

Objective: To assess the effect of NG25 on the phosphorylation of TAK1 and MAP4K2 downstream targets (e.g., p38, IκBα).

Materials:

  • Cell line of interest (e.g., breast cancer cell lines T-47D, MCF7)[6]

  • Cell culture medium and supplements

  • This compound

  • Stimulant (e.g., Doxorubicin)[3]

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of NG25 or DMSO for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an appropriate agonist (e.g., 20 µM Doxorubicin) for the desired time points (e.g., 0, 2, 4, 6 hours).[6]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow for Evaluating NG25 Efficacy

The following diagram outlines a typical workflow for assessing the biological activity of NG25.

NG25_Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation A Biochemical Kinase Assay (IC50 Determination) G Determine Potency and Selectivity A->G B Cell-Based Signaling Assay (Western Blot) H Confirm On-Target Cellular Activity B->H C Cell Viability/Apoptosis Assay C->H D Pharmacokinetic Studies I Evaluate Therapeutic Efficacy D->I E Xenograft Tumor Model E->I F Toxicity Assessment F->I G->H H->I

Caption: A stepwise approach to characterizing the efficacy of NG25.

Conclusion

This compound is a powerful research tool for dissecting the roles of TAK1 and MAP4K2 in cellular signaling. Its dual inhibitory nature presents a compelling rationale for its further investigation as a therapeutic candidate in diseases driven by aberrant activity of these kinases. The data and protocols presented in this guide are intended to facilitate such research and development efforts.

References

NG25 Trihydrochloride: A Technical Guide to its Biochemical and Physiological Actions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NG25 trihydrochloride is a potent, type II kinase inhibitor with significant activity against Transforming Growth factor-β-activated Kinase 1 (TAK1) and Mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). Its ability to modulate key signaling pathways, particularly the MAPK and NF-κB cascades, has positioned it as a valuable tool for research in oncology and neuroprotection. This technical guide provides an in-depth overview of the biochemical and physiological actions of NG25, including quantitative data on its kinase selectivity, detailed experimental protocols for its study, and visualizations of its mechanism of action.

Biochemical Actions: Kinase Inhibition Profile

NG25 functions as a dual inhibitor of TAK1 and MAP4K2.[1] Its inhibitory activity is not limited to these primary targets; it also demonstrates potent suppression of several other kinases. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of its potency.

Table 1: Kinase Inhibitory Profile of this compound
Target KinaseIC50 (nM)
LYN12.9
MAP4K221.7
CSK56.4
ABL75.2
FER82.3
p38α102
SRC113
TAK1 149

Data sourced from multiple kinase profiling assays.[1]

Physiological Actions and Therapeutic Potential

The inhibitory action of NG25 on TAK1 and its downstream signaling pathways translates into significant physiological effects, with potential therapeutic applications in cancer and neuroprotection.

Oncology: Suppression of KRAS-Mutant Colorectal Cancer

In KRAS-mutant colorectal cancer cells, NG25 has been shown to inhibit proliferation and induce caspase-dependent apoptosis.[2] This is achieved by blocking TAK1-mediated activation of the MAPK (ERK, JNK, p38) and NF-κB signaling pathways. The inhibition of NF-κB leads to the downregulation of anti-apoptotic proteins such as XIAP, creating a positive feedback loop that further promotes apoptosis.

Neuroprotection: Amelioration of Hypoxic-Ischemic Brain Injury

In a neonatal rat model of hypoxia-ischemia, intracerebroventricular administration of NG25 demonstrated significant neuroprotective effects. NG25 treatment was found to inhibit the TAK1/c-Jun N-terminal kinases (JNK) pathway, leading to a reduction in neuronal apoptosis in the brain cortex.[3]

Signaling Pathways Modulated by NG25

The primary mechanism of action of NG25 is the inhibition of TAK1, a key kinase in the MAPK and NF-κB signaling cascades.

TAK1_Signaling_Pathway Stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) TAK1 TAK1 Stimuli->TAK1 Activates MAP3Ks MAP3Ks (e.g., MKK4/7, MKK3/6) TAK1->MAP3Ks Phosphorylates IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates NG25 NG25 NG25->TAK1 Inhibits JNK_p38 JNK / p38 MAP3Ks->JNK_p38 Phosphorylates Apoptosis Apoptosis JNK_p38->Apoptosis IkB IκBα IKK_complex->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Inflammation Inflammation Gene Transcription NFkB->Inflammation Cell_Survival Cell Survival Gene Transcription NFkB->Cell_Survival

NG25 inhibits TAK1, blocking downstream MAPK and NF-κB signaling.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the actions of NG25. Note: These are standardized protocols; specific parameters may need to be optimized for different cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and/or other compounds) for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with NG25 seed_cells->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt incubate Incubate (3-4h) add_mtt->incubate add_solvent Add solubilization buffer incubate->add_solvent read_absorbance Measure absorbance at 570nm add_solvent->read_absorbance end End read_absorbance->end

Workflow for assessing cell viability using the MTT assay.
Western Blot Analysis for TAK1 Pathway Activation

This protocol is used to detect the phosphorylation status of TAK1 and its downstream targets.

  • Cell Treatment and Lysis: Treat cells with NG25 and/or a stimulant (e.g., TNF-α) for the appropriate duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-TAK1, total TAK1, phospho-JNK, etc., overnight at 4°C.[8]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7][8]

In Vivo Neonatal Hypoxia-Ischemia Rat Model

This model is used to evaluate the neuroprotective effects of NG25.

  • Surgical Procedure: On postnatal day 7 (P7), ligate the left common carotid artery of rat pups under isoflurane anesthesia.[3]

  • Hypoxic Exposure: Allow the pups to recover for 1-2 hours, then place them in a hypoxic chamber with 8% oxygen and 92% nitrogen for 2-2.5 hours.[3]

  • NG25 Administration: Administer this compound via intracerebroventricular injection at a specified time point before or after the hypoxic-ischemic insult.

  • Tissue Collection and Analysis: At a designated time post-insult, sacrifice the animals and perfuse the brains. Collect brain tissue for analysis, such as Western blotting for apoptotic and signaling proteins or immunohistochemistry for neuronal damage markers.

Hypoxia_Ischemia_Model_Workflow start Start ligation Ligate left common carotid artery (P7 rat pups) start->ligation recovery Recovery (1-2h) ligation->recovery hypoxia Hypoxic exposure (8% O2, 2-2.5h) recovery->hypoxia ng25_admin Administer NG25 hypoxia->ng25_admin Before or After analysis Tissue collection and analysis ng25_admin->analysis end End analysis->end

Experimental workflow for the neonatal hypoxia-ischemia rat model.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of TAK1 and MAP4K2 in cellular signaling. Its demonstrated efficacy in preclinical models of cancer and neuroprotection highlights its potential for further therapeutic development. The data and protocols presented in this guide are intended to facilitate further research into the biochemical and physiological actions of this potent kinase inhibitor.

References

The Modulatory Effects of NG25 Trihydrochloride on the Hippo Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential modulatory effects of NG25 trihydrochloride on the Hippo signaling pathway. While direct studies are not yet available, this document synthesizes existing literature to propose a scientifically grounded mechanism of action. NG25, a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), is hypothesized to indirectly influence the Hippo pathway primarily through its inhibition of MAP4K2. This guide presents the quantitative data on NG25's kinase selectivity, details the experimental protocols to investigate its effects on Hippo signaling, and provides visual diagrams of the proposed signaling cascades and experimental workflows.

Proposed Mechanism of Action: NG25 and the Hippo Pathway

The Hippo signaling pathway is a critical regulator of tissue growth, cell proliferation, and apoptosis. Its core components include the kinase cascade of MST1/2 and LATS1/2, which act to phosphorylate and inactivate the downstream transcriptional co-activators YAP and TAZ.[1][2][3] Recent evidence has expanded this canonical view, demonstrating that MAP4K family kinases, including MAP4K2, function in parallel to MST1/2 to directly activate LATS1/2 kinases.[4][5][6][7][8][9][10][11]

NG25 is a multi-kinase inhibitor with high potency against TAK1 and MAP4K2. Based on the established role of MAP4K2 in activating the Hippo pathway, we propose that This compound can indirectly inhibit the Hippo pathway by suppressing the activity of MAP4K2 . This inhibition would lead to a reduction in LATS1/2 phosphorylation and activation. Consequently, the unphosphorylated, active forms of YAP and TAZ would translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of their target genes, which are often associated with cell proliferation and survival.

Furthermore, NG25's primary target, TAK1, is a key node in several signaling pathways that exhibit crosstalk with the Hippo pathway, including NF-κB, JNK, and p38 MAPK signaling.[12][13][14][15][16] For instance, a reciprocal antagonism between YAP/TAZ and NF-κB has been reported, where YAP can suppress NF-κB signaling.[2][16][17][18] By inhibiting TAK1, NG25 could modulate these interconnected pathways, leading to a more complex, multifaceted regulation of Hippo signaling.

This guide provides the necessary tools for researchers to experimentally validate these proposed mechanisms.

Data Presentation: Kinase Inhibitory Profile of NG25

The following table summarizes the known in vitro kinase inhibitory activities of NG25. This data is crucial for designing experiments and interpreting results related to its effects on the Hippo pathway and other signaling cascades.

Kinase TargetIC50 (nM)Reference
TAK1149[4]
MAP4K221.7[4]
LYN12.9[4]
Abl75.2[4]
MAP4K4Not specified
MINK1Not specified
TNIKNot specified

Note: Specific IC50 values for NG25 against other MAP4K family members (MAP4K4, MINK1, TNIK) are not publicly available and would require experimental determination.

Experimental Protocols

This section provides detailed methodologies for key experiments to elucidate the effects of this compound on the Hippo signaling pathway.

Preparation of this compound Stock Solution

This compound is a white to beige powder that is soluble in water (up to 5 mg/mL). It is light-sensitive and should be stored protected from light at 2-8°C.

  • Materials:

    • This compound powder (CAS: 1315355-93-1)

    • Sterile, nuclease-free water

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 6.47 mg of this compound (Molecular Weight: 646.96 g/mol ) in 1 mL of sterile water.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

In Vitro MAP4K2 Kinase Assay

This assay will determine the direct inhibitory effect of NG25 on MAP4K2 kinase activity.

  • Materials:

    • Recombinant active MAP4K2 kinase

    • Recombinant LATS1 or a peptide substrate for MAP4K2

    • ATP

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)

    • This compound stock solution

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase reaction buffer.

    • In a 96-well plate, add the recombinant MAP4K2 kinase to each well.

    • Add the serially diluted NG25 or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate (recombinant LATS1 or peptide) and ATP to each well.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

    • Calculate the percentage of kinase inhibition for each NG25 concentration and determine the IC50 value.

Western Blot Analysis of LATS1/2 and YAP Phosphorylation

This experiment will assess the effect of NG25 on the phosphorylation status of key Hippo pathway components in a cellular context.

  • Materials:

    • Cell line of interest (e.g., HEK293A, MCF-7)

    • Cell culture medium and supplements

    • This compound

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-LATS1 (Thr1079), anti-LATS1, anti-phospho-YAP (Ser127), anti-YAP, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibodies

    • ECL Western Blotting Substrate

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1, 6, 24 hours).

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Immunofluorescence for YAP/TAZ Nuclear Translocation

This assay will visualize the subcellular localization of YAP/TAZ in response to NG25 treatment.

  • Materials:

    • Cells seeded on glass coverslips in 24-well plates

    • This compound

    • 4% paraformaldehyde (PFA) for fixation

    • 0.1% Triton X-100 for permeabilization

    • Blocking solution (e.g., 5% goat serum in PBS)

    • Primary antibodies: anti-YAP or anti-TAZ

    • Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488)

    • DAPI for nuclear counterstaining

    • Mounting medium

  • Procedure:

    • Treat cells on coverslips with different concentrations of NG25 for the desired time.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block non-specific binding with blocking solution for 1 hour.

    • Incubate with the primary antibody against YAP or TAZ overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP/TAZ.

TEAD-Dependent Reporter Assay

This assay will measure the transcriptional activity of the YAP/TAZ-TEAD complex following NG25 treatment.

  • Materials:

    • Cells co-transfected with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a control Renilla luciferase plasmid.

    • This compound

    • Dual-Luciferase Reporter Assay System

  • Procedure:

    • Transfect the cells with the reporter plasmids.

    • After 24 hours, treat the cells with various concentrations of NG25.

    • After the desired treatment period (e.g., 24-48 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

NG25_Hippo_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NG25 This compound TAK1 TAK1 NG25->TAK1 Inhibits MAP4K2 MAP4K2 NG25->MAP4K2 Inhibits NFkB_pathway NF-κB Pathway TAK1->NFkB_pathway Activates JNK_p38_pathway JNK/p38 Pathway TAK1->JNK_p38_pathway Activates LATS1_2 LATS1/2 MAP4K2->LATS1_2 Phosphorylates & Activates pLATS1_2 p-LATS1/2 (Active) LATS1_2->pLATS1_2 YAP_TAZ YAP/TAZ pLATS1_2->YAP_TAZ Phosphorylates pYAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ->pYAP_TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Translocates TEAD TEAD YAP_TAZ_nuc->TEAD Binds Target_Genes Target Gene Expression TEAD->Target_Genes Activates

Caption: Proposed mechanism of NG25 action on the Hippo pathway.

Experimental_Workflow start Start: Treat cells with This compound kinase_assay In Vitro MAP4K2 Kinase Assay start->kinase_assay western_blot Western Blot: p-LATS1/2, p-YAP start->western_blot immunofluorescence Immunofluorescence: YAP/TAZ Localization start->immunofluorescence reporter_assay TEAD Reporter Assay start->reporter_assay end End: Data Analysis kinase_assay->end western_blot->end immunofluorescence->end reporter_assay->end

Caption: General experimental workflow to study NG25's effect on Hippo signaling.

Conclusion

While direct evidence is pending, the inhibition of MAP4K2 by this compound presents a compelling, testable hypothesis for its indirect modulation of the Hippo signaling pathway. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to investigate this novel interaction. Elucidating the relationship between NG25 and the Hippo pathway could open new avenues for therapeutic intervention in diseases where this pathway is dysregulated, such as cancer.

References

The Cellular Effects of LATS1/2 Inhibition: A Technical Guide with a Profile of the TAK1 Inhibitor NG25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The regulation of cellular proliferation, apoptosis, and differentiation is critical in both normal physiology and pathological states such as cancer. The Hippo signaling pathway, with its core kinases LATS1 and LATS2, is a pivotal regulator of these processes. Concurrently, the TAK1 signaling pathway plays a crucial role in inflammation, immunity, and cell survival. This technical guide provides an in-depth analysis of the cellular consequences of inhibiting the LATS1/2 kinases and, separately, the effects of the compound NG25.

It is a common misconception that NG25 is a direct inhibitor of LATS1/2. This document clarifies that NG25 is a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[1][2] The cellular effects of NG25 are mediated through the inhibition of the TAK1 pathway, primarily impacting NF-κB and MAPK signaling.[3][4][5]

This guide is structured into two main sections to provide clear and accurate information. The first section details the established cellular effects and mechanisms of the TAK1 inhibitor, NG25. The second section provides a comprehensive overview of the cellular effects observed upon direct inhibition of LATS1/2, a key component of the Hippo pathway, using established selective inhibitors as a reference.

Section 1: Cellular Effects of the TAK1 Inhibitor NG25

NG25 is a small molecule inhibitor that primarily targets TAK1, a key kinase that integrates signals from various cytokines and stress stimuli to activate downstream pathways critical for cell survival and inflammation.[6]

Core Cellular Effects of NG25

Inhibition of TAK1 by NG25 leads to several key cellular outcomes, primarily the suppression of pro-survival signaling and the induction of apoptosis, particularly in cancer cells.

  • Inhibition of Cell Proliferation and Viability: NG25 has been shown to reduce the viability of various cancer cell lines in a dose-dependent manner.[1] This effect is particularly pronounced in cells with mutations that render them dependent on TAK1 signaling, such as KRAS-mutant colorectal cancer cells.[4]

  • Induction of Apoptosis: NG25 induces caspase-dependent apoptosis.[4] By inhibiting TAK1, NG25 blocks the activation of the pro-survival NF-κB pathway, shifting the cellular balance towards apoptosis.[3][4] This is often observed through the cleavage of PARP and caspases 3 and 7.[7]

  • Inhibition of NF-κB and MAPK Signaling: The primary mechanism of NG25 action is the blockage of TAK1-mediated phosphorylation and activation of the IKK complex (leading to NF-κB activation) and MAPKs such as p38 and JNK.[3][4][8]

Data Presentation: Quantitative Effects of NG25

The following tables summarize the quantitative data on the inhibitory activity and cellular effects of NG25.

Table 1: In Vitro Kinase Inhibitory Activity of NG25
Target Kinase IC₅₀ (nM)
TAK1149
MAP4K221.7
LYN12.9
CSK56.4
FER82.3
p38α102
ABL75.2
SRC113
Data sourced from MedChemExpress product information.[1]
Table 2: Effect of NG25 on Breast Cancer Cell Viability
Cell Line Treatment
T-47D, MCF7, HCC1954, MDA-MB-231, BT-549NG25 (dose-dependent)
T-47D, MCF7, HCC1954, MDA-MB-231, BT-549Doxorubicin (1 µM) + NG25 (2 µM)
NG25 sensitizes breast cancer cells to doxorubicin-mediated cytotoxicity.[1][7][8]

Mandatory Visualization: NG25 Signaling Pathway

NG25_TAK1_Signaling cluster_stimuli cluster_pathway Stimuli TNF-α, IL-1β, Toll-like Receptor Ligands Receptor Receptor Complex (e.g., TNFR1, TLR4) Stimuli->Receptor TAK1_complex TAK1-TAB1/2/3 Complex Receptor->TAK1_complex activates IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex phosphorylates MAPKKs MKKs (MKK3/4/6/7) TAK1_complex->MAPKKs phosphorylates NG25 NG25 NG25->TAK1_complex inhibits IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases Apoptosis Apoptosis IkappaB->Apoptosis inhibits Nucleus Nucleus NFkappaB->Nucleus translocates to MAPKs MAPKs (p38, JNK) MAPKKs->MAPKs phosphorylates MAPKs->Nucleus translocate to Transcription Gene Transcription Cell_Survival Cell Survival & Proliferation Transcription->Cell_Survival

Caption: TAK1 signaling pathway and the inhibitory action of NG25.

Experimental Protocols
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of NG25 or vehicle (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

  • Cell Treatment: Seed and treat cells with NG25 in a 96-well white-walled plate suitable for luminescence readings.

  • Reagent Addition: After the treatment period, add a Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30-60 minutes to allow for caspase cleavage of the substrate and generation of a luminescent signal.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the signal to a control group to determine the fold induction of caspase-3/7 activity, indicative of apoptosis.[9]

  • Cell Treatment and Lysis: Pre-treat cells with NG25 for 1-2 hours, then stimulate with an appropriate agonist (e.g., TNF-α at 10 ng/mL) for 15-30 minutes. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, phospho-JNK, IκBα, cleaved PARP, cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

Section 2: Cellular Effects of Direct LATS1/2 Inhibition

LATS1 and LATS2 are core serine/threonine kinases of the Hippo pathway, a critical signaling cascade that controls organ size by regulating cell proliferation and apoptosis.[11][12] LATS1/2 act as tumor suppressors by phosphorylating and inactivating the oncoproteins YAP and TAZ.[13][14] Therefore, inhibiting LATS1/2 is a strategy being explored to promote tissue regeneration.[15][16]

Core Cellular Effects of LATS1/2 Inhibition

Direct pharmacological inhibition of LATS1/2 kinase activity leads to the activation of its downstream effectors, YAP and TAZ.

  • Decreased YAP/TAZ Phosphorylation: The most direct consequence of LATS1/2 inhibition is the reduction of YAP and TAZ phosphorylation at key serine residues (e.g., S127 on YAP).[14][17]

  • YAP/TAZ Nuclear Translocation and Accumulation: Unphosphorylated YAP/TAZ translocates from the cytoplasm into the nucleus.[15][18]

  • Increased Cell Proliferation: In the nucleus, YAP/TAZ associate with TEAD transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61.[19] This effect is particularly notable in promoting cell growth under 3D culture conditions.[18]

  • Promotion of Tissue Regeneration: By stimulating cell proliferation, LATS1/2 inhibitors have shown potential in augmenting tissue repair and regeneration in preclinical models of liver and intestinal injury.[16]

Data Presentation: Quantitative Effects of LATS1/2 Inhibitors

The following table summarizes data for a representative selective LATS1/2 inhibitor, GA-017.

Table 3: In Vitro Kinase Inhibitory Activity of GA-017
Target Kinase IC₅₀ (nM)
LATS14.10 ± 0.79
LATS23.92 ± 0.42
Data from a study on small molecule LATS kinase inhibitors.[18]
Table 4: Cellular Effects of LATS1/2 Inhibitor GA-017
Cell Type / Condition Treatment
SKOV3 cells (3D culture)10 µM GA-017
Various cell types (spheroid culture)GA-017
Mouse intestinal organoidsGA-017
Data from a study on small molecule LATS kinase inhibitors.[18]

Mandatory Visualization: LATS1/2 Inhibition and Hippo Pathway

LATS1_2_Hippo_Signaling cluster_upstream cluster_pathway Upstream_Signals Cell-Cell Contact, ECM Stiffness, GPCRs MST1_2 MST1/2 Upstream_Signals->MST1_2 activate LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates & activates YAP_TAZ_cyto YAP / TAZ (Phosphorylated) LATS1_2->YAP_TAZ_cyto phosphorylates YAP_TAZ_nuc YAP / TAZ (Unphosphorylated) LATS1_2->YAP_TAZ_nuc prevents nuclear translocation LATS_Inhibitor LATS1/2 Inhibitor LATS_Inhibitor->LATS1_2 inhibits Degradation Cytoplasmic Sequestration & Degradation YAP_TAZ_cyto->Degradation Nucleus Nucleus YAP_TAZ_nuc->Nucleus translocates to TEAD TEAD YAP_TAZ_nuc->TEAD co-activates Transcription Target Gene Expression (CTGF, CYR61) Proliferation Cell Proliferation & Inhibition of Apoptosis Transcription->Proliferation

References

Investigating the Role of YAP/TAZ in NG25-Mediated Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential interplay between the small molecule inhibitor NG25 and the Hippo-YAP/TAZ signaling pathway. NG25 is a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). While direct evidence linking NG25 to YAP/TAZ is emerging, the established role of TAK1 as a regulator of the Hippo pathway provides a strong rationale for investigating this connection. This document outlines the hypothetical mechanisms, key experimental protocols, and quantitative data to guide research in this area.

Introduction: The YAP/TAZ Signaling Nexus and the Potential Impact of NG25

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its core components, the kinases MST1/2 and LATS1/2, act to phosphorylate and inactivate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). Upon inactivation, YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. However, when the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to transcription factors, primarily the TEAD family, to drive the expression of genes that promote cell growth, proliferation, and inhibit apoptosis. Dysregulation of the Hippo-YAP/TAZ pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

NG25, by inhibiting TAK1, presents a potential avenue for modulating YAP/TAZ activity. TAK1 has been implicated in the regulation of the Hippo pathway through multiple proposed mechanisms, creating a compelling hypothesis for the indirect effects of NG25 on YAP/TAZ signaling.

Proposed Signaling Pathways and Experimental Workflow

To elucidate the effects of NG25 on the YAP/TAZ pathway, a series of experiments can be designed to investigate the proposed signaling cascades and cellular outcomes.

Signaling_Pathway_NG25_YAP_TAZ cluster_upstream Upstream Signaling cluster_core YAP/TAZ Regulation cluster_downstream Downstream Effects NG25 NG25 TAK1 TAK1 NG25->TAK1 Inhibition LATS1/2 LATS1/2 TAK1->LATS1/2 Activation (Hypothesis 1) YAP/TAZ YAP/TAZ TAK1->YAP/TAZ Phosphorylation & Degradation (Hypothesis 2) LATS1/2->YAP/TAZ Phosphorylation MST1/2 MST1/2 MST1/2->LATS1/2 Activation p-YAP/TAZ Phosphorylated YAP/TAZ Nuclear YAP/TAZ Nuclear YAP/TAZ YAP/TAZ->Nuclear YAP/TAZ Translocation Cytoplasmic Sequestration Cytoplasmic Sequestration p-YAP/TAZ->Cytoplasmic Sequestration Degradation Degradation Cytoplasmic Sequestration->Degradation TEAD TEAD Nuclear YAP/TAZ->TEAD Binding Target Gene Expression e.g., CTGF, CYR61 TEAD->Target Gene Expression Activation Cell Proliferation Cell Proliferation Target Gene Expression->Cell Proliferation Cell Migration Cell Migration Target Gene Expression->Cell Migration

Figure 1: Proposed signaling pathways of NG25's effect on YAP/TAZ.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Molecular & Cellular Analysis Cell Culture Cell Culture NG25 Treatment NG25 Treatment Cell Culture->NG25 Treatment Dose-response & Time-course Western Blot Western Blot (p-YAP/TAZ, YAP/TAZ, p-LATS1/2, LATS1/2) NG25 Treatment->Western Blot Immunofluorescence Immunofluorescence (YAP/TAZ Nuclear Localization) NG25 Treatment->Immunofluorescence qPCR qPCR (CTGF, CYR61 expression) NG25 Treatment->qPCR Co-IP Co-Immunoprecipitation (YAP-TEAD Interaction) NG25 Treatment->Co-IP Proliferation Assay Proliferation Assay (MTT, BrdU) NG25 Treatment->Proliferation Assay Migration Assay Migration/Invasion Assay (Transwell, Wound Healing) NG25 Treatment->Migration Assay

Technical Guide: A Framework for Assessing the Impact of Novel Compounds on Cardiomyocyte Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available data on the specific effects of a compound designated "NG25 trihydrochloride" on cardiomyocyte proliferation is not available. This guide, therefore, provides a comprehensive framework and detailed protocols for evaluating the pro-proliferative potential of any novel compound of interest, using the designation "Compound X" as a placeholder. This document is intended to serve as a technical guide for researchers in the field of cardiac regeneration.

Introduction

The adult mammalian heart has a very limited capacity for regeneration, primarily due to the withdrawal of cardiomyocytes from the cell cycle shortly after birth.[1][2] The loss of cardiomyocytes following an injury, such as a myocardial infarction, leads to the formation of non-contractile scar tissue and can progress to heart failure.[3] A key therapeutic goal in regenerative cardiology is to stimulate the proliferation of existing cardiomyocytes to replace lost tissue and restore cardiac function.[4]

This technical guide outlines a systematic approach to investigate the potential of a novel small molecule, "Compound X," to induce cardiomyocyte proliferation. It provides detailed experimental protocols, frameworks for data presentation, and visualizations of key signaling pathways and workflows relevant to the study of cardiomyocyte cell cycle re-entry.

Experimental Protocols

Isolation and Culture of Neonatal Rat Cardiomyocytes (NRCMs)

This protocol is adapted from standard methods for primary cardiomyocyte isolation.

Methodology:

  • Heart Isolation: Euthanize 1-2 day old Sprague-Dawley rat pups in accordance with institutional guidelines. Excise the hearts under sterile conditions and place them in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Tissue Digestion: Mince the ventricular tissue and subject it to enzymatic digestion. This is typically done using multiple rounds of incubation with a solution containing trypsin and collagenase II at 37°C.[5]

  • Cell Dissociation and Pre-plating: Neutralize the enzyme activity with culture medium containing fetal bovine serum (FBS). Dissociate the tissue into a single-cell suspension. To enrich for cardiomyocytes, pre-plate the cell suspension on an uncoated culture dish for 1-2 hours. During this time, cardiac fibroblasts will preferentially adhere to the dish.[6]

  • Cardiomyocyte Plating: Collect the non-adherent cell suspension, which is enriched in cardiomyocytes, and plate the cells onto dishes coated with an extracellular matrix component like fibronectin or laminin to support attachment and viability.[6]

  • Cell Culture: Culture the NRCMs in a suitable medium, such as DMEM supplemented with FBS and bromodeoxyuridine (BrdU) to inhibit the proliferation of any remaining non-cardiomyocytes. After 24-48 hours, cells should be visibly beating. Switch to a serum-free medium for at least 12 hours before treating with "Compound X" to establish a baseline quiescent state.[6][7]

Cardiomyocyte Proliferation Assays

Methodology:

  • Compound Treatment: Treat quiescent NRCMs with varying concentrations of "Compound X" for a predetermined duration (e.g., 24, 48, or 72 hours). Include a positive control (e.g., a known pro-proliferative agent like FGF1) and a vehicle control (e.g., DMSO).

  • EdU Incorporation Assay: Two hours before the end of the treatment period, add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium. EdU is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis (S-phase).

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent like Triton X-100.

    • Perform the EdU click reaction using a fluorescently labeled azide to visualize EdU incorporation.

    • Co-stain for cardiomyocyte-specific markers, such as cardiac Troponin T (cTnT), to confirm cell identity.

    • Co-stain for proliferation markers like Ki-67 (present throughout the active cell cycle phases) or Phospho-Histone H3 (pH3, a marker for the G2/M phase).[7]

    • Stain nuclei with DAPI.

  • Imaging and Quantification: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the percentage of cTnT-positive cells that are also positive for EdU, Ki-67, or pH3.

Western Blot Analysis for Cell Cycle Proteins

Methodology:

  • Protein Extraction: Following treatment with "Compound X," lyse the cardiomyocyte cultures and extract total protein.

  • Quantification: Determine protein concentration using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key cell cycle regulatory proteins (e.g., Cyclin D1, Cyclin D2, CDK4, p21, p27) and signaling proteins (e.g., phosphorylated and total forms of ERK, Akt, YAP). Use an antibody against a housekeeping protein like GAPDH for loading control.

  • Detection and Analysis: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry software.

Data Presentation

Quantitative data should be organized into clear, concise tables to facilitate comparison and interpretation.

Table 1: Dose-Response Effect of Compound X on Cardiomyocyte Proliferation Markers (48h Treatment)

Compound X Conc. (µM)% EdU+ cTnT+ Cells (Mean ± SD)% Ki-67+ cTnT+ Cells (Mean ± SD)% pH3+ cTnT+ Cells (Mean ± SD)
Vehicle Control
0.1
1.0
10.0
Positive Control

Table 2: Time-Course Effect of Compound X (10 µM) on Cardiomyocyte Proliferation

Time Point (hours)% EdU+ cTnT+ Cells (Mean ± SD)
0
12
24
48
72

Table 3: Effect of Compound X (10 µM, 48h) on Cell Cycle Protein Expression (Relative Fold Change vs. Vehicle)

Protein TargetFold Change (Mean ± SD)p-value
Cyclin D1
CDK4
p-Akt (Ser473)
p-ERK1/2 (Thr202/Tyr204)
YAP

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Experimental Workflow

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis NRCM_Isolation NRCM Isolation & Culture Serum_Starvation Serum Starvation (Synchronization) NRCM_Isolation->Serum_Starvation Compound_Treatment Treatment with Compound X Serum_Starvation->Compound_Treatment Proliferation_Assay Proliferation Assays (EdU, Ki-67, pH3) Compound_Treatment->Proliferation_Assay Western_Blot Western Blot (Cell Cycle Proteins) Compound_Treatment->Western_Blot Imaging Fluorescence Imaging Proliferation_Assay->Imaging Densitometry Western Blot Densitometry Western_Blot->Densitometry Quantification Image Quantification & Statistical Analysis Imaging->Quantification G cluster_hippo Hippo-YAP Pathway cluster_nuc cluster_pi3k PI3K-Akt Pathway Hippo_Kinase Hippo Kinase Cascade (MST1/2, LATS1/2) YAP YAP/TAZ Hippo_Kinase->YAP phosphorylates YAP_p p-YAP (Inactive) YAP->YAP_p Nucleus Nucleus YAP->Nucleus translocates to TEAD TEAD YAP->TEAD binds Proliferation_Genes Proliferation Genes (e.g., Cyclins) TEAD->Proliferation_Genes activates Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates Cell_Cycle_Inhibitors Cell Cycle Inhibitors (e.g., p21, p27) Akt->Cell_Cycle_Inhibitors inhibits Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Inhibitors->Cell_Cycle_Progression CompoundX Compound X CompoundX->Hippo_Kinase may inhibit CompoundX->PI3K may activate

References

Understanding the In Vivo Pharmacodynamics of NG25 Trihydrochloride: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vivo pharmacodynamics of novel therapeutic compounds is critical for successful drug development. This guide outlines a structured approach for researchers, scientists, and drug development professionals to characterize the in vivo effects of a hypothetical compound, NG25 trihydrochloride. Due to the absence of publicly available data on this compound, this document serves as a template, detailing the requisite experimental protocols and data presentation formats necessary for a thorough investigation.

Characterization of In Vivo Activity

A crucial first step in understanding the in vivo pharmacodynamics of this compound is to establish its biological activity in a relevant animal model. This involves dose-range finding studies to determine the optimal therapeutic window and to observe the compound's effect on disease-relevant biomarkers.

Table 1: Hypothetical Dose-Response of this compound on Target Engagement
Dose (mg/kg)Route of AdministrationTarget Inhibition (%) (Mean ± SD)Biomarker Modulation (Fold Change) (Mean ± SD)
1Intravenous15.2 ± 3.10.8 ± 0.2
5Intravenous45.7 ± 8.51.5 ± 0.4
10Intravenous82.1 ± 12.32.8 ± 0.7
25Intravenous95.3 ± 4.24.1 ± 0.9
50Intravenous96.8 ± 3.94.3 ± 0.8

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust pharmacodynamic studies. The following sections outline a standardized methodology for in vivo assessment.

Animal Models

The choice of animal model is paramount and should accurately recapitulate the human disease state being targeted. For instance, in an oncology setting, this could involve xenograft or syngeneic tumor models.

Protocol for In Vivo Efficacy Study:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to study initiation.

  • Disease Induction: Inoculate animals with tumor cells or induce the disease state through established methods.

  • Randomization: Once tumors reach a predetermined size or disease symptoms are apparent, randomize animals into treatment and control groups.

  • Dosing: Administer this compound or vehicle control according to the predetermined dose and schedule.

  • Monitoring: Monitor animal health, body weight, and tumor volume (if applicable) regularly.

  • Sample Collection: At specified time points, collect blood and tissue samples for pharmacokinetic and pharmacodynamic analysis.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Correlating the concentration of this compound in the body with its biological effect is essential for understanding its pharmacodynamics.

Protocol for PK/PD Analysis:

  • Sample Processing: Process blood samples to isolate plasma or serum. Homogenize tissue samples to extract the drug and relevant biomarkers.

  • Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify this compound concentrations in biological matrices.

  • Biomarker Analysis: Utilize appropriate techniques (e.g., ELISA, Western blot, qPCR) to measure the levels of pharmacodynamic biomarkers.

  • Data Modeling: Employ pharmacokinetic modeling software to determine key parameters such as AUC, Cmax, and half-life. Correlate these parameters with the observed pharmacodynamic effects.

Signaling Pathway and Workflow Visualization

Visualizing the proposed mechanism of action and experimental workflows can greatly aid in the interpretation and communication of complex data.

G cluster_workflow Experimental Workflow for In Vivo PD Assessment A Animal Model Selection (e.g., Xenograft) B Dose-Range Finding Study A->B C Efficacy Study with This compound B->C D Sample Collection (Blood, Tissue) C->D E PK Analysis (LC-MS/MS) D->E F PD Biomarker Analysis (e.g., ELISA, Western Blot) D->F G PK/PD Modeling and Data Interpretation E->G F->G

Caption: A generalized workflow for the in vivo pharmacodynamic assessment of a novel compound.

G cluster_pathway Hypothetical Signaling Pathway for this compound Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Activates NG25 This compound NG25->Receptor Binds and Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: A putative signaling cascade initiated by this compound.

Disclaimer: The information presented in this document is a hypothetical framework. All experimental designs and data related to "this compound" are illustrative examples and not based on actual experimental results. Researchers should adapt these methodologies to the specific characteristics of their compound of interest.

Methodological & Application

Application Notes and Protocols for NG25 Trihydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG25 trihydrochloride is a potent small molecule inhibitor of tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes. Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. By inhibiting tankyrase, NG25 stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt signaling. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability and the Wnt/β-catenin pathway.

Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling

Tankyrase catalyzes the poly(ADP-ribosyl)ation (PARsylation) of AXIN, a key scaffold protein in the β-catenin destruction complex. This modification marks AXIN for ubiquitination and subsequent proteasomal degradation. In the absence of functional AXIN, the destruction complex is unable to phosphorylate β-catenin, leading to its accumulation and translocation to the nucleus, where it activates the transcription of Wnt target genes involved in cell proliferation and survival.

This compound acts by competitively inhibiting the catalytic activity of tankyrase. This inhibition prevents the PARsylation of AXIN, leading to its stabilization. A stable AXIN protein promotes the assembly and activity of the β-catenin destruction complex, which then phosphorylates β-catenin, targeting it for degradation. The resulting decrease in nuclear β-catenin leads to the suppression of Wnt/β-catenin signaling.

Wnt_Signaling_Pathway Mechanism of Action of NG25 on the Wnt/β-Catenin Signaling Pathway cluster_off Wnt OFF State / NG25 Treatment cluster_on Wnt ON State cluster_nucleus NG25 This compound Tankyrase Tankyrase NG25->Tankyrase Inhibits AXIN_destruction AXIN (Stabilized) Tankyrase->AXIN_destruction No PARsylation Destruction_Complex β-catenin Destruction Complex (Active) AXIN_destruction->Destruction_Complex Promotes Assembly beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p Phosphorylates Proteasome Proteasome beta_catenin_p->Proteasome Ubiquitination beta_catenin_deg β-catenin Degradation Proteasome->beta_catenin_deg TCF_LEF_off TCF/LEF Wnt_Target_Genes_off Wnt Target Genes (Transcription OFF) TCF_LEF_off->Wnt_Target_Genes_off Represses Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP DVL Dishevelled (DVL) Frizzled_LRP->DVL Tankyrase_on Tankyrase DVL->Tankyrase_on Activates AXIN_deg AXIN (Degraded) Tankyrase_on->AXIN_deg PARsylates for Degradation beta_catenin_stable β-catenin (Accumulates) Nucleus Nucleus beta_catenin_stable->Nucleus beta_catenin_nuc β-catenin TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Binds Wnt_Target_Genes_on Wnt Target Genes (Transcription ON) TCF_LEF_on->Wnt_Target_Genes_on Activates

Caption: NG25 inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.

Quantitative Data

The inhibitory effect of this compound on the viability of various human breast cancer cell lines was determined after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.[1]

Cell LineCancer TypeIC50 (µM) after 72h
T-47DBreast Cancer8.5
MCF7Breast Cancer10.2
HCC1954Breast Cancer5.8
MDA-MB-231Breast Cancer4.6
BT-549Breast Cancer6.3

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

Protocol:

  • This compound is soluble in water at 5 mg/mL.

  • To prepare a 10 mM stock solution, dissolve 6.47 mg of this compound (molecular weight: 646.96 g/mol ) in 1 mL of sterile, nuclease-free water.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. NG25 is light-sensitive, so protect the stock solution from light.

Cell Viability Assay using CCK-8

This protocol describes the determination of cell viability in response to NG25 treatment using a Cell Counting Kit-8 (CCK-8) assay.

Experimental_Workflow Experimental Workflow for Cell Viability Assay cluster_workflow A 1. Cell Seeding (e.g., 5,000 cells/well in a 96-well plate) B 2. Cell Adherence (Incubate for 24 hours) A->B C 3. NG25 Treatment (Add serial dilutions of NG25) B->C D 4. Incubation (Incubate for 72 hours) C->D E 5. Add CCK-8 Reagent (10 µL per well) D->E F 6. Incubation (Incubate for 1-4 hours) E->F G 7. Measure Absorbance (450 nm) F->G H 8. Data Analysis (Calculate cell viability and IC50) G->H

Caption: Workflow for assessing cell viability after NG25 treatment using a CCK-8 assay.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • NG25 Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested concentration range is from 1 µM to 20 µM.[1]

    • Include a vehicle control (medium with the same concentration of the solvent used for the highest NG25 concentration, if applicable, though water is the primary solvent).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of NG25.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]

  • CCK-8 Assay:

    • After the 72-hour incubation period, add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of NG25 using the following formula:

      • Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • Plot the cell viability against the log of the NG25 concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of NG25 that inhibits cell viability by 50%.

Western Blot Analysis of β-catenin

This protocol can be used to assess the effect of NG25 on the protein levels of β-catenin.

Materials:

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against β-catenin

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of NG25 for the desired time (e.g., 24-48 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures when handling chemical reagents.

References

Application of NG25 Trihydrochloride in 3D Organoid Culture Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) organoid culture systems have emerged as powerful tools in biomedical research, offering a more physiologically relevant model compared to traditional 2D cell culture. These self-organizing structures recapitulate the complex architecture and cellular heterogeneity of native organs, providing an invaluable platform for studying organ development, disease modeling, and drug screening. NG25 trihydrochloride is a potent and selective dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). While the direct application of NG25 in organoid systems is a novel area of investigation, its mechanism of action presents a compelling opportunity to modulate key signaling pathways involved in organoid development, homeostasis, and pathology.

TAK1 is a crucial upstream kinase in the NF-κB and JNK signaling pathways, which are central regulators of inflammation, cell survival, and apoptosis.[1][2][3] In the context of intestinal organoids, TAK1 signaling is essential for protecting epithelial cells from apoptosis and maintaining intestinal integrity.[4][5][6] MAP4K2 is involved in the Hippo signaling pathway and plays a role in autophagy in response to cellular stress.[7][8] Given these roles, this compound can be utilized as a tool to investigate the intricate functions of TAK1 and MAP4K2 signaling in the complex 3D environment of organoids.

These application notes provide a comprehensive overview of the proposed applications of this compound in 3D organoid culture systems, complete with detailed protocols for its use and methods for assessing its effects.

Principle of Application

The primary application of this compound in organoid cultures is the targeted inhibition of TAK1 and MAP4K2 to study the downstream effects on organoid biology. By blocking these kinases, researchers can investigate:

  • The role of NF-κB and JNK signaling in organoid development and differentiation: Inhibition of TAK1 by NG25 is expected to suppress the activation of NF-κB and JNK.[9] This can be used to study the necessity of these pathways for the establishment, growth, and lineage specification of various organoid types, including intestinal, pancreatic, and neural organoids.[10]

  • Mechanisms of apoptosis and cell survival in organoids: As TAK1 is a key regulator of cell survival, its inhibition can be used to induce and study apoptosis in a controlled 3D environment, which is critical for understanding tissue homeostasis and the effects of cytotoxic drugs.[6]

  • Modeling inflammatory diseases: Many inflammatory conditions, such as inflammatory bowel disease (IBD), are characterized by dysregulated NF-κB signaling. NG25 can be used in intestinal organoids to mimic aspects of these diseases and to screen for potential therapeutic agents.

  • The interplay between signaling pathways and autophagy: Through the inhibition of MAP4K2, NG25 allows for the investigation of how the Hippo pathway and autophagy contribute to organoid homeostasis and response to stress.[7]

Data Presentation

The following tables present hypothetical quantitative data that could be generated from experiments using this compound in an intestinal organoid model. These tables are intended to serve as a template for data organization and presentation.

Table 1: Effect of this compound on Intestinal Organoid Size and Viability

NG25 Concentration (nM)Average Organoid Diameter (μm) ± SD% Viability (Relative to Control) ± SD
0 (Control)450 ± 50100 ± 5
10425 ± 4595 ± 6
50350 ± 6080 ± 8
100200 ± 7555 ± 10
50080 ± 4020 ± 7

Table 2: Gene Expression Analysis of Downstream Targets in Intestinal Organoids Treated with this compound (100 nM for 24 hours)

GenePathwayFold Change (Relative to Control)p-value
NFKBIA (IκBα)NF-κB-3.5<0.01
JUN (c-Jun)JNK-4.2<0.01
BIRC3 (cIAP2)Apoptosis-5.0<0.001
MAP1LC3B (LC3B)Autophagy+2.8<0.05

Experimental Protocols

The following protocols provide a detailed methodology for the application of this compound in a generic 3D organoid culture system, with specific examples for intestinal organoids. These protocols should be adapted based on the specific organoid type and experimental goals.

Protocol 1: General Protocol for Treating 3D Organoids with this compound

Materials:

  • Established 3D organoid culture (e.g., intestinal, liver, pancreatic)

  • Basement membrane matrix

  • Organoid culture medium appropriate for the specific organoid type

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Multi-well culture plates (e.g., 24- or 96-well)

  • Cell viability assay reagent

  • Reagents for downstream analysis (e.g., RNA extraction, protein lysis buffer)

Procedure:

  • Preparation of NG25 Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Organoid Seeding:

    • Thaw and expand organoids according to your established protocol.

    • On the day of the experiment, harvest and dissociate organoids into small fragments or single cells.

    • Resuspend the organoid fragments/cells in the basement membrane matrix on ice.

    • Plate droplets of the organoid-matrix suspension into the center of the wells of a pre-warmed multi-well plate.[11]

    • Incubate the plate at 37°C for 15-30 minutes to allow the matrix to polymerize.[11]

    • Carefully add the appropriate pre-warmed organoid culture medium to each well.

  • NG25 Treatment:

    • Allow the organoids to form and stabilize for a period appropriate for your model (e.g., 24-48 hours).

    • Prepare serial dilutions of this compound in fresh organoid culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the highest NG25 treatment group.

    • Carefully remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of NG25 or the vehicle control.

    • Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours). Media should be changed every 2-3 days for longer-term experiments.[12]

  • Assessment of Organoid Viability and Morphology:

    • At the end of the treatment period, capture brightfield or phase-contrast images of the organoids to assess morphological changes (e.g., size, budding, integrity).

    • Perform a cell viability assay according to the manufacturer's instructions.

  • Downstream Analysis:

    • Harvest organoids for molecular analysis. This may involve dissolving the basement membrane matrix with a recovery solution.

    • Proceed with RNA extraction for gene expression analysis (RT-qPCR, RNA-seq) or protein extraction for Western blotting or mass spectrometry.

Protocol 2: Immunofluorescence Staining of Organoids Treated with NG25

Materials:

  • Organoids cultured on coverslips or in chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-p65)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Fixation:

    • Carefully remove the culture medium and wash the organoids twice with PBS.

    • Fix the organoids with 4% PFA for 20-30 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate the organoids with permeabilization buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Staining:

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies and DAPI diluted in blocking buffer for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips with mounting medium.

    • Image the stained organoids using a confocal microscope.

Mandatory Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts related to the application of this compound in organoid culture.

NG25_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Cytokines (e.g., TNFα) Growth Factors Cellular Stress receptor Receptors stimuli->receptor TAK1 TAK1 receptor->TAK1 MAP4K2 MAP4K2 receptor->MAP4K2 IKK IKK Complex TAK1->IKK JNK_pathway JNK Pathway (MKK4/7 -> JNK) TAK1->JNK_pathway Hippo_pathway Hippo Pathway MAP4K2->Hippo_pathway NG25 NG25 Trihydrochloride NG25->TAK1 NG25->MAP4K2 IkappaB IκB IKK->IkappaB P IkappaB_NFkappaB IκB-NF-κB (Inactive) IKK->IkappaB_NFkappaB Degradation of IκB AP1 AP-1 JNK_pathway->AP1 Autophagy_machinery Autophagy Machinery (e.g., LC3) Hippo_pathway->Autophagy_machinery IkappaB->IkappaB_NFkappaB NFkappaB NF-κB NFkappaB_active NF-κB (Active) NFkappaB->NFkappaB_active IkappaB_NFkappaB->NFkappaB Gene_expression Gene Expression NFkappaB_active->Gene_expression AP1->Gene_expression

Caption: NG25 inhibits TAK1 and MAP4K2 signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis start Start: Establish Organoid Culture passage Passage and Expand Organoids start->passage seed Seed Organoids in Basement Membrane Matrix passage->seed prepare_ng25 Prepare NG25 Stock and Working Solutions treat Treat with NG25 (and controls) prepare_ng25->treat seed->treat image Imaging: Morphology & Size treat->image viability Viability Assay treat->viability harvest Harvest Organoids treat->harvest molecular_analysis Molecular Analysis: - Western Blot - RT-qPCR - Immunofluorescence harvest->molecular_analysis

Caption: Workflow for NG25 treatment and analysis in organoids.

References

Application Notes & Protocols: Investigating Neuronal Apoptosis in Hypoxic-Ischemic Models Using NG25 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The primary study suggesting the use of NG25 in a neonatal hypoxic-ischemic rat model to ameliorate neuronal apoptosis has been retracted due to concerns about data integrity. These application notes are therefore provided as a hypothetical framework and procedural template for investigating the role of TAK1 inhibition in neuronal apoptosis. All data and methodologies derived from the retracted source are clearly marked and should be treated with caution. Researchers are advised to independently validate all findings.

Introduction

Neonatal hypoxic-ischemic (HI) encephalopathy is a major cause of brain injury in newborns, often leading to severe, lifelong disabilities. A key mechanism contributing to neuronal damage following an HI event is apoptosis, or programmed cell death. The signaling cascades that initiate apoptosis in neurons are complex and represent critical targets for neuroprotective therapeutic strategies.

One such target is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. TAK1 is a central regulator of cell death and survival pathways.[1] Following cellular stress, such as hypoxia-ischemia, TAK1 can activate downstream pathways, including the c-Jun N-terminal kinase (JNK) pathway, which is heavily implicated in promoting apoptosis.

NG25 is a potent, type II inhibitor of TAK1 (IC₅₀ = 149 nM).[2][3] It also exhibits inhibitory activity against other kinases, including MAP4K2 (IC₅₀ = 21.7 nM) and LYN (IC₅₀ = 12.9 nM).[2] By blocking TAK1, NG25 offers a tool to probe the role of the TAK1/JNK signaling axis in HI-induced neuronal apoptosis. A now-retracted study claimed that inhibiting TAK1 with NG25 prior to an HI insult significantly reduced cell apoptosis and ameliorated acute cerebral injury in a neonatal rat model.[1] These notes provide a detailed guide for researchers wishing to independently investigate this hypothesis.

Mechanism of Action: The TAK1/JNK Signaling Pathway

In the context of hypoxic-ischemic injury, cellular stress can lead to the phosphorylation and activation of TAK1. Activated TAK1 (p-TAK1) then phosphorylates and activates downstream kinases, notably MKK4 and MKK7, which in turn phosphorylate and activate JNK. Activated JNK (p-JNK) translocates to the nucleus and activates transcription factors like c-Jun, leading to the expression of pro-apoptotic proteins (e.g., Bax) and ultimately initiating the caspase cascade, culminating in apoptosis. NG25 is hypothesized to prevent this cascade by directly inhibiting the kinase activity of TAK1, thereby preventing the downstream activation of JNK and subsequent apoptotic events.

TAK1_JNK_Pathway cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Apoptotic Outcome cluster_3 Inhibitor Action HI Hypoxia-Ischemia TAK1 TAK1 HI->TAK1 Activates MKK MKK4/7 TAK1->MKK Phosphorylates JNK JNK MKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Bax Pro-apoptotic Genes (e.g., Bax) cJun->Bax Upregulates Caspase Caspase Activation Bax->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis NG25 NG25 NG25->TAK1 Inhibits

Caption: Hypothesized TAK1/JNK signaling pathway in HI-induced neuronal apoptosis and the inhibitory action of NG25.

Data Presentation (Based on Retracted Study Claims)

The following tables summarize the claimed quantitative findings from the retracted publication by Wang et al. This data is presented for conceptual purposes only and requires independent verification.

Table 1: Claimed Effect of NG25 on Protein Expression in HI Rat Brain Cortex

Treatment Group Relative p-TAK1 Expression Relative p-JNK Expression
Sham Low Low
HI + Vehicle Significantly Increased Significantly Increased

| HI + NG25 | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |

Table 2: Claimed Effect of NG25 on Neuronal Apoptosis (TUNEL Assay)

Treatment Group Apoptotic Cell Count (TUNEL+)
Sham Baseline (Low)
HI + Vehicle Markedly Increased

| HI + NG25 | Significantly Reduced vs. Vehicle |

Experimental Protocols

The following protocols are synthesized from standard methodologies for this field of research.

NG25 Trihydrochloride Preparation
  • Reconstitution: this compound is soluble in DMSO. For a 20 mM stock solution, dissolve the compound in high-quality, anhydrous DMSO.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

  • Working Dilution: On the day of the experiment, dilute the stock solution to the final desired concentration using sterile phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF) for in vivo studies, or cell culture medium for in vitro studies.

In Vivo Hypoxic-Ischemic Model (Neonatal Rat)

This protocol is based on the widely used Rice-Vannucci model.[1][4][5]

Workflow Diagram:

Caption: Experimental workflow for the in vivo study of NG25 in a neonatal HI rat model.

Procedure:

  • Animal Model: Use postnatal day 7 (P7) or P10 rat pups.[1][6]

  • Anesthesia: Anesthetize the pup using isoflurane.

  • Surgery: Make a midline cervical incision and carefully expose the left common carotid artery. Ligate the artery with surgical silk.[4] Suture the incision.

  • Recovery: Allow the pups to recover with their dam for 1-2 hours.

  • NG25 Administration (ICV Injection):

    • Anesthetize the pup (e.g., cryo-anesthesia).[7]

    • Using a Hamilton syringe with a 32-gauge needle, inject the prepared NG25 solution or vehicle into the lateral ventricle. Typical coordinates for P7-P10 pups are approximately 2 mm lateral to the sagittal suture and 1-2 mm posterior to the bregma, with a needle depth of 2-3 mm.[7][8]

  • Hypoxic Insult: Place the pups in a temperature-controlled chamber and expose them to a humidified gas mixture of 8% oxygen (balanced with nitrogen) for 2 to 2.5 hours.[5][9]

  • Post-Hypoxia: Return the pups to their dam.

  • Tissue Collection: At the desired endpoint (e.g., 24 hours post-HI), euthanize the pups and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). Harvest the brains for subsequent analysis.

Analysis of Neuronal Apoptosis (TUNEL Assay)

This protocol is for detecting DNA fragmentation in PFA-fixed, paraffin-embedded brain sections.[10][11]

  • Tissue Processing: Post-fix brains in 4% PFA, process through a standard ethanol gradient, and embed in paraffin. Cut coronal sections (e.g., 5-10 µm thick).

  • Deparaffinization and Rehydration: Dewax sections in xylene and rehydrate through a graded series of ethanol to water.[12]

  • Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature to permeabilize the tissue.[10]

  • Labeling:

    • Incubate sections with Equilibration Buffer from a commercial TUNEL kit for 10 minutes.

    • Add the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) and incubate for 60 minutes at 37°C in a humidified chamber.[12][13]

  • Counterstaining & Mounting: Wash the sections, counterstain nuclei with DAPI, and mount with an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence, while DAPI will stain the nuclei of all cells.

Analysis of Protein Expression (Western Blot)
  • Protein Extraction: Homogenize brain cortex tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[14]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[14]

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15][16]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended primary antibodies include:

      • Rabbit anti-phospho-TAK1 (Thr184/187)[15][17]

      • Rabbit anti-phospho-JNK (Thr183/Tyr185)[14]

      • Rabbit anti-cleaved Caspase-3

      • Mouse anti-β-Actin (as a loading control)

  • Secondary Antibody & Detection:

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash again and apply an ECL substrate.[14]

  • Imaging: Detect the chemiluminescent signal using a digital imager or X-ray film. Densitometry analysis can be used to quantify band intensity relative to the loading control.

References

Application Notes and Protocols for NG25 Trihydrochloride Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG25 trihydrochloride is a potent, ATP-competitive dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[1] TAK1 is a critical signaling node in the pro-inflammatory and cell survival pathways, primarily activating the NF-κB and p38/JNK MAPK signaling cascades. Its inhibition is a promising therapeutic strategy for a variety of diseases, including inflammatory disorders and cancer. These application notes provide a comprehensive guide for the in vivo administration of this compound in animal models, based on established methodologies for TAK1 inhibitors.

Disclaimer: Limited publicly available data exists for the in vivo administration of this compound. The following protocols and data are based on general practices for kinase inhibitors and specific examples of other TAK1 inhibitors. Researchers must conduct dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.

Physicochemical Properties of this compound

A clear understanding of the compound's properties is essential for proper handling and formulation.

PropertyValueReference
Molecular Formula C₂₉H₃₀F₃N₅O₂ · 3HCl[1]
Molecular Weight 646.96 g/mol [1]
Appearance White to beige powder
Solubility Soluble in water (5 mg/mL) and DMSO[1]
Storage 2-8°C, protect from light[1]

Signaling Pathway

This compound primarily exerts its effects by inhibiting the TAK1 signaling pathway, which is a central regulator of inflammation and cell survival.

TAK1_Signaling_Pathway Cytokines Pro-inflammatory Cytokines (e.g., TNFα, IL-1β) Receptor Cell Surface Receptors (e.g., TNFR, IL-1R) Cytokines->Receptor binds TAK1_complex TAK1/TAB1/TAB2 Complex Receptor->TAK1_complex activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1_complex->IKK_complex phosphorylates MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs phosphorylates NG25 This compound NG25->TAK1_complex inhibits IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to p38_JNK p38/JNK MAPKs MKKs->p38_JNK phosphorylates p38_JNK->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression induces

Caption: this compound inhibits the TAK1 signaling pathway.

Experimental Protocols

Formulation of this compound for In Vivo Administration

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the compound. The following is a general protocol for formulating a kinase inhibitor for in vivo use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO. The concentration will depend on the final desired dosing concentration.

  • Prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 55% sterile saline.

  • For administration, dilute the DMSO stock solution of NG25 into the prepared vehicle. Crucially, the final concentration of DMSO in the injected solution should be 10% or less to avoid toxicity.

  • Vortex the final solution thoroughly to ensure it is homogenous.

  • Prepare the formulation fresh daily and protect it from light.

Administration Routes

The choice of administration route will depend on the experimental design and the pharmacokinetic properties of the compound. Common routes for in vivo studies include oral gavage and intraperitoneal injection.

Oral Gavage (PO):

  • Weigh each animal to determine the precise body weight.

  • Calculate the required volume of the this compound formulation based on the desired dose (e.g., mg/kg).

  • Gently restrain the animal and insert a gavage needle into the esophagus, advancing it into the stomach.

  • Administer the calculated volume slowly and carefully.

Intraperitoneal Injection (IP):

  • Weigh each animal to determine the precise body weight.

  • Calculate the required volume of the this compound formulation.

  • Properly restrain the animal to expose the abdomen.

  • Insert a needle into the lower quadrant of the abdomen, avoiding the midline to prevent injury to internal organs.

  • Inject the calculated volume of the solution.

Example Experimental Workflow for an In Vivo Efficacy Study

This workflow outlines a typical experiment to evaluate the efficacy of this compound in a mouse model of inflammation.

Experimental_Workflow start Start acclimatize Acclimatize Animals start->acclimatize grouping Randomize into Treatment Groups acclimatize->grouping baseline Collect Baseline Samples (e.g., blood) grouping->baseline induction Induce Disease Model (e.g., LPS injection) baseline->induction treatment Administer NG25 or Vehicle (PO or IP) induction->treatment monitoring Monitor Clinical Signs and Body Weight treatment->monitoring endpoint Endpoint Data Collection (e.g., tissue, blood) monitoring->endpoint analysis Analyze Samples (e.g., cytokine levels, histology) endpoint->analysis stop End analysis->stop

Caption: A typical experimental workflow for in vivo efficacy studies.

Quantitative Data

The following tables present hypothetical quantitative data based on studies with other TAK1 inhibitors. These should be used as a reference, and specific values for this compound must be determined experimentally.

Table 1: Example Dosage and Administration for a TAK1 Inhibitor in Mice
ParameterOral Gavage (PO)Intraperitoneal (IP)
Dosage Range 10 - 100 mg/kg5 - 50 mg/kg
Frequency Once or twice dailyOnce daily
Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Volume 5 - 10 mL/kg5 - 10 mL/kg
Table 2: Hypothetical Pharmacokinetic Parameters of a TAK1 Inhibitor in Mice
ParameterValue
Bioavailability (Oral) >90%
Tmax (Oral) 1 - 2 hours
Half-life (t1/2) 4 - 6 hours
Maximum Tolerated Dose (MTD) >100 mg/kg

Conclusion

The successful in vivo evaluation of this compound requires careful consideration of its formulation, administration route, and dosage. The protocols and information provided herein offer a solid foundation for designing and executing preclinical studies. It is imperative for researchers to perform initial dose-finding and toxicity studies to establish a safe and effective dosing regimen for their specific animal model and disease context.

References

NG25 Trihydrochloride: A Tool for Investigating Tissue Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of NG25 trihydrochloride as a potential tool for studying tissue regeneration. This document details its mechanism of action, offers protocols for its use, and presents key data in a structured format.

Application Notes

Introduction

This compound is a potent and selective dual inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1) and Mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2).[1] TAK1 is a crucial kinase in the signaling pathways of various cytokines, including TGF-β, IL-1β, and Toll-like receptor ligands, which are pivotal in inflammation and cellular stress responses. MAP4K2 is involved in the JNK signaling pathway, which regulates cell proliferation, differentiation, and apoptosis. The dual inhibitory action of NG25 makes it a valuable chemical probe for dissecting the roles of these pathways in complex biological processes such as tissue regeneration.

Mechanism of Action

NG25 acts as an ATP-competitive inhibitor of TAK1 and MAP4K2. By binding to the kinase domain, it prevents the phosphorylation of downstream substrates, thereby blocking signal transduction. Inhibition of the TAK1 pathway can lead to the suppression of NF-κB activation and the production of pro-inflammatory cytokines. The blockade of MAP4K2 can modulate the JNK pathway, influencing cell fate decisions. This dual-pronged inhibition allows for the investigation of the crosstalk and independent roles of these pathways in regenerative processes.

Applications in Tissue Regeneration Research

The study of tissue regeneration often involves understanding the interplay between inflammation, cell proliferation, and differentiation. NG25 can be utilized in various models of tissue injury and repair to:

  • Elucidate the role of TAK1-mediated inflammation: Investigate how inhibiting inflammatory signaling at the level of TAK1 affects tissue repair, scarring, and functional recovery.

  • Probe the function of MAP4K2 in cell fate: Determine the impact of MAP4K2 inhibition on stem cell differentiation, progenitor cell proliferation, and apoptosis during tissue regeneration.

  • Explore therapeutic potential: Assess the viability of dual TAK1/MAP4K2 inhibition as a strategy to promote constructive tissue remodeling and prevent pathological outcomes like fibrosis.

Important Note: A previously published study on the role of NG25 in neuronal apoptosis was retracted.[2] Researchers should exercise caution and ensure rigorous validation of their findings when using this compound.

Quantitative Data Summary

ParameterValueSource
IC50 for TAK1 149 nM[1]
IC50 for MAP4K2 21.7 nM[1]

Experimental Protocols

General Guidelines for Handling and Storage
  • Storage: Store this compound as a powder at -20°C for up to 3 years.

  • Stock Solutions: Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO. Store aliquots at -80°C to minimize freeze-thaw cycles.

  • Working Solutions: Dilute the stock solution in the appropriate cell culture medium or vehicle for in vivo studies immediately before use. Ensure the final DMSO concentration is non-toxic to the cells or organism (typically <0.1% for in vitro assays).

In Vitro Assay for Inhibition of Inflammatory Response

Objective: To determine the effective concentration of NG25 for inhibiting the pro-inflammatory response in a relevant cell type (e.g., macrophages, fibroblasts).

Materials:

  • Cell line or primary cells

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound

  • ELISA kit for a relevant cytokine (e.g., TNF-α, IL-6)

  • Reagents for assessing cell viability (e.g., MTT, PrestoBlue)

Protocol:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with a range of NG25 concentrations (e.g., 10 nM to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: Add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells and incubate for a time period known to induce a robust cytokine response (e.g., 6-24 hours).

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification: Perform an ELISA to measure the concentration of the target cytokine in the supernatant, following the manufacturer's protocol.

  • Viability Assay: Assess the viability of the cells in a parallel plate or after supernatant collection to ensure that the observed effects are not due to cytotoxicity.

  • Data Analysis: Plot the cytokine concentration as a function of NG25 concentration to determine the IC50 for the inflammatory response.

Visualizations

cluster_input Stimuli cluster_pathway Signaling Cascade cluster_output Cellular Response TGFb TGFb TAK1 TAK1 TGFb->TAK1 IL1b IL1b IL1b->TAK1 TLR_Ligands TLR Ligands TLR_Ligands->TAK1 NFkB NF-κB TAK1->NFkB JNK JNK TAK1->JNK MAP4K2 MAP4K2 MAP4K2->JNK NG25 NG25 NG25->TAK1 NG25->MAP4K2 Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis JNK->Apoptosis Differentiation Differentiation JNK->Differentiation

Caption: NG25 inhibits TAK1 and MAP4K2 signaling.

Start Start: Select Model System Dose_Response In Vitro Dose-Response: Determine EC50 & Toxicity Start->Dose_Response Mechanism_Study Mechanism of Action Study: Western Blot, qPCR Dose_Response->Mechanism_Study In_Vivo_Model In Vivo Tissue Regeneration Model: Administer NG25 Mechanism_Study->In_Vivo_Model Analysis Analysis: Histology, Functional Assays In_Vivo_Model->Analysis Conclusion Conclusion Analysis->Conclusion

References

Troubleshooting & Optimization

Troubleshooting NG25 trihydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with NG25 trihydrochloride. The information is designed to address common issues related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, cell-permeable, dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[1][2] It functions as a type II kinase inhibitor, binding to the ATP-binding pocket of these kinases in their inactive conformation.[2] By inhibiting TAK1 and MAP4K2, NG25 blocks downstream signaling pathways, including the activation of NF-κB, JNK, and p38, which are involved in inflammatory responses and cell survival.[2][3][4]

Q2: What are the recommended storage conditions for this compound?

A2: Solid this compound should be stored at 2-8°C and protected from light.[1] It is important to keep the container tightly sealed to prevent moisture absorption. For long-term storage of stock solutions, it is advisable to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: Is this compound light sensitive?

A3: Yes, this compound is noted to be light sensitive.[1] Both the solid compound and solutions should be protected from light during storage and handling to prevent degradation.

Troubleshooting Guide

Solubility Issues

Q4: I am having trouble dissolving this compound in water. What should I do?

A4: Issues with dissolving this compound can arise due to its chemical nature. Here is a step-by-step guide to aid in its dissolution:

  • Start with the recommended concentration: Begin by attempting to dissolve the compound in water at the manufacturer's stated concentration of 5 mg/mL.[1]

  • Use appropriate mixing techniques: Vortex the solution for 1-2 minutes. If it still does not dissolve, try sonicating the solution in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be attempted, but be cautious as this may affect the stability of the compound.

  • Check the pH: As a trihydrochloride salt, NG25 will form an acidic solution in water. If you are still facing solubility issues, the pH of the solution may need to be adjusted. However, be aware that changing the pH might impact the stability and activity of the compound. It is recommended to test the effect of any pH adjustment in a small-scale pilot experiment.

  • Consider alternative solvents: While water is the recommended solvent, for certain experimental needs, other solvents might be considered. However, the solubility of this compound in common organic solvents like DMSO or ethanol is not well-documented in the provided search results. If you choose to use an alternative solvent, it is crucial to perform a small-scale test to ensure compatibility with your experimental system and to check for any potential cytotoxicity of the solvent.

Q5: I have seen conflicting information about the solubility of this compound in water. What is the correct concentration?

A5: There is indeed conflicting data regarding the solubility of this compound in water, with different sources citing concentrations ranging from 2 mg/mL to over 30 mg/mL.[1] This variability could be due to differences in the lot purity, the presence of hydrates, or the methods used for dissolution. It is recommended to start with the most conservatively cited concentration that yields a clear solution, which is 5 mg/mL, and then cautiously attempt to prepare more concentrated solutions if needed.

Stability Issues

Q6: How stable is this compound in aqueous solution?

  • Prepare fresh solutions for each experiment.

  • If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

  • Protect solutions from light at all times.

Q7: My this compound solution has turned a different color. Can I still use it?

A7: A change in the color of the solution is an indicator of potential chemical degradation. The solid compound is described as white to beige.[1] If your solution shows a distinct color change, it is advisable to discard it and prepare a fresh solution to ensure the reliability of your experimental results.

Quantitative Data Summary

ParameterValueSource
Molecular Weight 646.96 g/mol [1]
Purity ≥98% (HPLC)[1]
Solubility in Water 5 mg/mL (clear solution)[1]
Other reported solubilities: 2 mg/mL, 10 mg/mL, >30 mg/mL[1]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution
  • Calculate the required mass: Based on the molecular weight of 646.96 g/mol , to prepare a 10 mM stock solution, you will need 6.47 mg of this compound per 1 mL of solvent.

  • Weigh the compound: Carefully weigh out the required amount of this compound powder in a microcentrifuge tube.

  • Add the solvent: Add the appropriate volume of sterile, deionized water to the tube.

  • Dissolve the compound: Vortex the tube for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.

  • Sterilize the solution: Filter the solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.

  • Storage: Use the solution immediately or aliquot into single-use, light-protecting tubes and store at -20°C or -80°C.

Visualizations

NG25_Signaling_Pathway Stimulus Pro-inflammatory Stimuli (e.g., TNFα, IL-1β) TAK1 TAK1 Stimulus->TAK1 MAP4K2 MAP4K2 Stimulus->MAP4K2 IKK_complex IKK Complex TAK1->IKK_complex JNK JNK TAK1->JNK p38 p38 TAK1->p38 MAP4K2->JNK MAP4K2->p38 NG25 NG25 Trihydrochloride NG25->TAK1 NG25->MAP4K2 NFkB NF-κB Activation IKK_complex->NFkB Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response JNK->Inflammatory_Response p38->Inflammatory_Response

Caption: NG25 inhibits TAK1 and MAP4K2 signaling pathways.

Troubleshooting_Workflow Start Start: Dissolving This compound Prep_Solution Prepare solution in water at 5 mg/mL Start->Prep_Solution Vortex Vortex for 1-2 minutes Prep_Solution->Vortex Is_Dissolved1 Is the compound fully dissolved? Vortex->Is_Dissolved1 Sonicate Sonicate in a water bath for 5-10 minutes Is_Dissolved1->Sonicate No Success Solution is ready for use. Store properly. Is_Dissolved1->Success Yes Is_Dissolved2 Is the compound fully dissolved? Sonicate->Is_Dissolved2 Warm Gently warm to 37°C Is_Dissolved2->Warm No Is_Dissolved2->Success Yes Is_Dissolved3 Is the compound fully dissolved? Warm->Is_Dissolved3 Consider_Options Consider alternative solvents or a lower concentration Is_Dissolved3->Consider_Options No Is_Dissolved3->Success Yes

Caption: Workflow for troubleshooting NG25 solubility.

References

Identifying and minimizing off-target effects of NG25 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NG25 trihydrochloride, a potent dual inhibitor of Transforming Growth Factor β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[1][2] This guide focuses on methods to identify and minimize off-target effects to ensure the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: NG25 is a potent dual inhibitor of TAK1 (MAP3K7) and MAP4K2 (GCK), with IC₅₀ values of 149 nM and 21.7 nM, respectively.[1] It functions as a type II kinase inhibitor, binding to the ATP pocket when the kinase is in an inactive conformation.[2]

Q2: What are the known off-target effects of this compound?

A2: Besides its primary targets, NG25 has been shown to potently suppress several other kinases, including LYN, CSK, FER, p38α, ABL, ARG, and SRC, with IC₅₀ values of 12.9, 56.4, 82.3, 102, 75.2, and 113 nM, respectively.[1] Understanding these off-target activities is crucial for interpreting experimental results.

Q3: My experimental results are inconsistent or unexpected. What could be the cause?

A3: Inconsistent results can stem from several factors, including inhibitor instability, inappropriate dosage, or the activation of compensatory signaling pathways.[3] It is also important to consider cell line-specific effects, as responses can vary between different cellular contexts.[3]

Q4: I am observing high levels of cytotoxicity at effective concentrations. What are the possible reasons?

A4: High cytotoxicity could be due to off-target kinase inhibition, where the inhibitor affects essential cellular pathways.[3] It is also important to rule out issues with the compound itself, such as solubility problems, or toxicity caused by the solvent (e.g., DMSO) at high concentrations.[3][4]

Q5: How can I improve the solubility of this compound?

A5: this compound is soluble in water at 5 mg/mL. For cell-based assays, it is common to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it into the aqueous experimental buffer. It is crucial to ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[4]

Troubleshooting Guides

This section addresses common challenges encountered when using this compound and provides actionable solutions.

Issue Possible Cause Recommended Solution(s) Expected Outcome
High background in phosphorylation assays Non-specific antibody binding.Use Bovine Serum Albumin (BSA) as a blocking agent instead of milk, as milk contains phosphoproteins like casein that can increase background.[5] Use Tris-buffered saline with Tween-20 (TBST) instead of phosphate-buffered saline (PBS) to avoid interference with phospho-specific antibodies.[5][6]Reduced background signal and clearer detection of the phosphorylated protein of interest.
Loss of inhibitor activity over time in cell culture Inhibitor instability or degradation.Assess the stability of NG25 in your specific cell culture media and conditions by incubating it over time and measuring its concentration using HPLC or LC-MS/MS.[7] Prepare fresh dilutions from a frozen stock solution for each experiment.Consistent and reproducible inhibitor activity throughout the experiment.
Discrepancy between biochemical and cellular IC₅₀ values Poor cell permeability, high intracellular ATP concentration, or active efflux of the inhibitor by cellular pumps.[4]Conduct cellular target engagement assays like NanoBRET™ to confirm intracellular target binding.[8][9] Perform dose-response experiments in the relevant cell line to determine the effective concentration.A clearer understanding of the inhibitor's potency in a physiologically relevant context.
Observed phenotype does not match known on-target effects Potential off-target effects.Perform a kinome-wide selectivity screen to identify unintended kinase targets.[3] Use a structurally different inhibitor with the same primary target to see if the phenotype is consistent.[3] Conduct rescue experiments by overexpressing a drug-resistant mutant of the target kinase.[3]Confirmation of whether the observed phenotype is due to on-target or off-target activity.

Data Presentation

Table 1: Inhibitory Activity of this compound Against Various Kinases

Kinase TargetIC₅₀ (nM)
Primary Targets
MAP4K221.7[1]
TAK1149[1]
Known Off-Targets
LYN12.9[1]
CSK56.4[1]
FER82.3[1]
p38α102[1]
ABL75.2[1]
ARG113[1]
SRC113[1]

Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Assay

This protocol is designed to measure the inhibitory activity of this compound against a purified kinase in a cell-free system.[10][11]

Materials:

  • Purified recombinant kinase (e.g., TAK1 or MAP4K2)

  • Specific peptide or protein substrate for the kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)[3]

  • [γ-³²P]ATP

  • Unlabeled ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the purified kinase and its specific substrate to the wells.

  • Add the serially diluted NG25 or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be optimized for the specific kinase, often near its Kₘ value.[12]

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.[10][12]

  • Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.

  • Wash the filter plate multiple times with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each NG25 concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol measures the binding of this compound to its target kinase within intact cells.[8][9]

Materials:

  • HEK293T cells

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer specific for the kinase of interest

  • This compound

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well assay plates

  • Plate reader capable of measuring luminescence at 450 nm and 610 nm

Procedure:

  • Transfect HEK293T cells with the NanoLuc®-kinase fusion plasmid and culture for 18-24 hours to allow for protein expression.[9]

  • Harvest the cells and resuspend them in Opti-MEM® at a concentration of 2x10⁵ cells/mL.[9]

  • Prepare serial dilutions of NG25 in Opti-MEM®.

  • In a white 96-well plate, add the cell suspension.

  • Add the NanoBRET™ tracer at its predetermined optimal concentration, followed by the addition of the serially diluted NG25 or vehicle control.

  • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[9]

  • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.

  • Add the substrate solution to each well.[9]

  • Read the plate within 20 minutes on a plate reader, measuring both the donor emission (450 nm) and the acceptor emission (610 nm).[9]

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission) and plot the values against the inhibitor concentration to determine the IC₅₀ for target engagement.

Protocol 3: Analysis of Downstream Signaling by Western Blot

This protocol assesses the effect of NG25 on the phosphorylation of downstream targets of the TAK1 and MAP4K2 pathways.[13]

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer supplemented with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% w/v BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for targets like p38, JNK, and IκBα)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of NG25 or vehicle control for the desired time.

  • Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[6]

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by adding 2x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C, diluted in the blocking buffer.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 9.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-p38) or a loading control (e.g., β-actin).[14]

Mandatory Visualizations

TAK1_Signaling_Pathway Stimuli Stimuli (e.g., IL-1β, TNF-α) Receptor Receptor Stimuli->Receptor TRAF6 TRAF6 Receptor->TRAF6 TAK1_complex TAK1/TAB1/TAB2(3) TRAF6->TAK1_complex MKKs MKKs (MKK3/6, MKK4/7) TAK1_complex->MKKs IKK_complex IKK Complex TAK1_complex->IKK_complex NG25 NG25 NG25->TAK1_complex p38 p38 MKKs->p38 JNK JNK MKKs->JNK IkappaB IκB IKK_complex->IkappaB phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 NFkappaB NF-κB IkappaB->NFkappaB inhibits Gene_Expression Gene Expression (Inflammation, Survival) NFkappaB->Gene_Expression AP1->Gene_Expression

Caption: Simplified TAK1 signaling pathway and the inhibitory action of NG25.

MAP4K2_Signaling_Pathway Energy_Stress Energy Stress STRIPAK STRIPAK Complex Energy_Stress->STRIPAK disrupts interaction MAP4K2 MAP4K2 STRIPAK->MAP4K2 inhibits LC3A LC3A MAP4K2->LC3A phosphorylates NG25 NG25 NG25->MAP4K2 Autophagy Autophagy LC3A->Autophagy Cell_Survival Cell Survival Autophagy->Cell_Survival

Caption: MAP4K2 signaling in response to energy stress and its inhibition by NG25.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_interpretation Data Interpretation invitro_assay Protocol 1: Radiometric Kinase Assay ic50_determination Determine IC₅₀ (On- and Off-Targets) invitro_assay->ic50_determination data_integration Integrate Data ic50_determination->data_integration target_engagement Protocol 2: NanoBRET™ Assay downstream_analysis Protocol 3: Western Blot target_engagement->downstream_analysis phenotypic_assay Phenotypic Assays (e.g., Proliferation, Apoptosis) downstream_analysis->phenotypic_assay phenotypic_assay->data_integration conclusion Assess On-Target vs. Off-Target Effects data_integration->conclusion

Caption: Logical workflow for characterizing the effects of NG25.

References

Strategies for improving the in vivo efficacy of NG25 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of NG25 trihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, type II ATP-competitive inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). It also demonstrates inhibitory activity against a range of other kinases, including LYN, CSK, Abl, FER, p38α, and SRC, with IC50 values in the nanomolar range. NG25 has been utilized in vitro to probe the function of TAK1 in various signaling pathways.

Q2: What are the known physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for designing effective in vivo experiments. Key properties are summarized in the table below.

PropertyValueCitation(s)
Molecular Formula C₂₉H₃₀F₃N₅O₂ · 3HCl
Molecular Weight 646.96 g/mol
Appearance White to beige powder
Solubility (Water) 5 mg/mL, clear solution
Storage Temperature 2-8°C, protect from light

Q3: What signaling pathways are modulated by this compound?

NG25 primarily inhibits TAK1 and MAP4K2, which are key components of several critical signaling cascades.

  • TAK1 Signaling: TAK1 is a central regulator of inflammatory and stress responses.[1][2] It is activated by various stimuli, including cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (PAMPs), leading to the activation of downstream pathways such as NF-κB and MAPKs (JNK, p38).[1][3]

  • MAP4K2 Signaling: MAP4K2, also known as Germinal Center Kinase (GCK), is involved in the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[4][5] It plays a role in immune responses and can be activated by stimuli like lipopolysaccharides (LPS).[5] More recently, MAP4K2 has been shown to connect the Hippo pathway to autophagy in response to energy stress.[6][7]

Troubleshooting Guide for Low In Vivo Efficacy

Low in vivo efficacy of this compound can be attributed to several factors, primarily related to its physicochemical properties and pharmacokinetic profile. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Poor Bioavailability and Low Drug Exposure at the Target Site

Possible Cause: Limited aqueous solubility and/or rapid metabolism can lead to insufficient plasma and tissue concentrations of NG25. Although the trihydrochloride salt improves water solubility, challenges may still arise in the physiological environment of the GI tract.

Solutions:

  • Formulation Optimization: For oral administration, consider advanced formulation strategies to enhance solubility and dissolution.[8][9] For parenteral routes, ensure complete solubilization and stability.

  • Route of Administration: If oral bioavailability is poor, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.

  • Dose Escalation: Carefully conduct a dose-escalation study to determine if higher, well-tolerated doses can achieve the desired therapeutic exposure.[10]

Formulation StrategyDescriptionAdvantagesDisadvantagesCitation(s)
Co-solvent Systems A mixture of a water-miscible organic solvent (e.g., PEG400, DMSO) and water to increase the solubility of the drug.Simple to prepare, suitable for early-stage preclinical studies.Potential for drug precipitation upon dilution in aqueous physiological fluids, potential for solvent toxicity.[11]
Lipid-Based Formulations (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.Can significantly enhance oral bioavailability of lipophilic drugs, may reduce food effects.More complex to develop, potential for GI side effects.[12][13]
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a carrier matrix in an amorphous state, which has higher solubility than the crystalline form.Can achieve supersaturation in the GI tract, leading to enhanced absorption.Can be physically unstable and revert to the less soluble crystalline form over time.[14][15]
Nanocrystal Formulations Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.Applicable to a wide range of poorly soluble drugs, can be administered via various routes.Can be challenging to manufacture and stabilize against particle aggregation.[16]

Issue 2: Lack of Target Engagement in Vivo

Possible Cause: Even with adequate systemic exposure, the concentration of NG25 at the tumor or target tissue might be insufficient to inhibit TAK1 and/or MAP4K2.

Solutions:

  • Pharmacodynamic (PD) Studies: Measure the inhibition of downstream targets of TAK1 and MAP4K2 in tumor or relevant tissues. For example, assess the phosphorylation levels of IKKβ (downstream of TAK1) or JNK (downstream of MAP4K2).

  • Dosing Schedule Optimization: Based on pharmacokinetic and pharmacodynamic data, adjust the dosing frequency to maintain target inhibition over the desired period.[17]

Issue 3: Unexpected In Vivo Toxicity

Possible Cause: Off-target effects of NG25, where it inhibits kinases other than TAK1 and MAP4K2, could lead to toxicity.

Solutions:

  • In Vitro Kinase Profiling: Screen NG25 against a broad panel of kinases to identify potential off-targets.

  • Dose Reduction: If toxicity is observed, reducing the dose might mitigate off-target effects while maintaining sufficient on-target activity.

  • Combination Therapy: Consider combining a lower, non-toxic dose of NG25 with another therapeutic agent to achieve a synergistic effect.

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation using a Co-solvent System

  • Materials: this compound, Polyethylene glycol 400 (PEG400), Tween 80, Sterile water for injection.

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve NG25 in PEG400 with gentle vortexing. A small amount of heat (e.g., 37°C water bath) may be applied to aid dissolution.

    • Add Tween 80 to the solution and mix thoroughly. A common ratio is 10% Tween 80.

    • Add sterile water to the desired final volume and mix until a clear solution is obtained.

    • Prepare the formulation fresh on the day of administration.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Animal Model: Athymic nude mice bearing subcutaneous tumors derived from a relevant cancer cell line (e.g., a cell line where TAK1 or MAP4K2 signaling is implicated in growth).

  • Study Groups:

    • Vehicle control (the formulation vehicle without NG25).

    • This compound at three different dose levels (e.g., 10, 30, and 100 mg/kg), administered orally once daily.

    • Positive control (a standard-of-care chemotherapy for the chosen cancer model).

  • Procedure:

    • Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-150 mm³).

    • Administer the assigned treatment for a specified duration (e.g., 21 days).

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight and overall health status throughout the study.

    • At the end of the study, euthanize the mice and collect tumors and plasma for pharmacokinetic and pharmacodynamic analysis.

Visualizations

TAK1_Signaling_Pathway cluster_stimuli External Stimuli cluster_receptors Receptors cluster_downstream Downstream Pathways TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TNFR->TAK1 IL1R->TAK1 TLR4->TAK1 NFkB_path NF-κB Pathway JNK_path JNK Pathway p38_path p38 MAPK Pathway IKK IKK Complex TAK1->IKK MKKs MKKs TAK1->MKKs NG25 NG25 NG25->TAK1 Inhibition IKK->NFkB_path MKKs->JNK_path MKKs->p38_path

Caption: Simplified TAK1 signaling pathway and the inhibitory action of NG25.

Experimental_Workflow cluster_preclinical Preclinical Evaluation formulation Formulation Development (e.g., Co-solvent, SEDDS) pk_study Pharmacokinetic (PK) Study (Single Dose in Rodents) formulation->pk_study dose_range Dose Range Finding (MTD Determination) pk_study->dose_range efficacy_study In Vivo Efficacy Study (Xenograft Model) dose_range->efficacy_study pd_analysis Pharmacodynamic (PD) Analysis (Target Engagement) efficacy_study->pd_analysis

Caption: Experimental workflow for evaluating the in vivo efficacy of NG25.

Troubleshooting_Logic start Low In Vivo Efficacy? check_pk Adequate Plasma Exposure (PK)? start->check_pk check_pd Target Engagement in Tissue (PD)? check_pk->check_pd Yes solution_formulation Optimize Formulation & Route of Administration check_pk->solution_formulation No check_toxicity Toxicity Observed? check_pd->check_toxicity Yes solution_dose Adjust Dose & Schedule check_pd->solution_dose No solution_off_target Investigate Off-Target Effects check_toxicity->solution_off_target Yes success Improved Efficacy check_toxicity->success No solution_formulation->check_pk solution_dose->check_pd solution_off_target->start

Caption: Troubleshooting logic for addressing low in vivo efficacy of NG25.

References

Addressing potential cytotoxicity of NG25 trihydrochloride at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter potential cytotoxicity with NG25 trihydrochloride, particularly at high concentrations. The following information offers troubleshooting strategies and answers to frequently asked questions to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of cytotoxicity observed with this compound at high concentrations?

High concentrations of small molecule inhibitors like this compound can induce cytotoxicity through several mechanisms:

  • Off-target effects: At elevated concentrations, the inhibitor may bind to kinases or other cellular targets beyond its intended target, leading to unintended biological consequences and toxicity.[1][2]

  • Solvent toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells, especially at final concentrations exceeding 0.1-0.5%.[1][2]

  • Compound instability: The inhibitor may degrade in the cell culture medium over time, and its degradation products could be cytotoxic.[1]

  • On-target toxicity: Inhibition of the primary target kinase may be essential for cell survival in the specific cell line being used, leading to dose-dependent cell death.

Q2: How can I differentiate between on-target and off-target cytotoxicity?

Distinguishing between on-target and off-target effects is crucial for validating your experimental results.[1] Consider the following strategies:

  • Use a structurally unrelated inhibitor: Employing an inhibitor with a different chemical structure that targets the same pathway can help confirm that the observed cytotoxicity is due to the inhibition of the intended target.[1]

  • Rescue experiments: If feasible, overexpressing a mutated, resistant form of the target protein should alleviate the cytotoxic effects if they are on-target.[1]

  • Knockdown/knockout models: Compare the phenotype of this compound treatment with the phenotype of cells where the target kinase has been knocked down or knocked out using techniques like siRNA or CRISPR.

Q3: What is the recommended starting concentration range for this compound in cell-based assays?

It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental endpoint.[2] A common starting point is a wide concentration range, for example, from 0.01 µM to 100 µM.[2] The half-maximal inhibitory concentration (IC50) in biochemical assays should be considered, with effective concentrations in cell-based assays typically being higher.[3] However, inhibitors that are only effective in cells at concentrations greater than 10 µM may be acting non-specifically.[3]

Q4: How should I properly handle and store this compound to minimize degradation and maintain its activity?

Proper handling and storage are critical for the stability and reliability of small molecule inhibitors.[4][5]

  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous, high-purity DMSO.[4]

  • Aliquoting: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[4][5]

  • Light Sensitivity: Protect the compound from light if it is known to be light-sensitive.[5]

  • Working Dilutions: Prepare fresh dilutions from the stock solution in your cell culture medium for each experiment.[2]

Troubleshooting Guide: Unexpected Cytotoxicity

If you observe higher-than-expected cytotoxicity in your experiments with this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Verify Experimental Controls

Ensure that your experimental setup includes the necessary controls to isolate the source of toxicity.

Control GroupPurposeExpected Outcome
Untreated Cells Baseline cell health and viability.High viability.
Vehicle Control To assess the toxicity of the solvent (e.g., DMSO) at the highest concentration used.[1]Viability should be comparable to untreated cells.
Positive Control A known cytotoxic agent to ensure the assay is working correctly.Low viability.
Step 2: Assess Potential Sources of Toxicity

Systematically evaluate the following potential causes of unexpected cell death.

Potential IssueTroubleshooting Action
High Inhibitor Concentration Perform a dose-response curve to identify the optimal non-toxic concentration.[2] Start with a broad range of concentrations.
Solvent Toxicity Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).[1] Always include a vehicle-only control.[1]
Prolonged Exposure Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.[2]
Compound Instability Prepare fresh stock solutions and working dilutions. If instability is suspected, the stability of the compound in the experimental media can be assessed over time using analytical methods like HPLC.[4]
Reagent Contamination Use fresh, high-quality reagents and maintain sterile cell culture techniques.[1]
Off-Target Effects Refer to the FAQ on distinguishing on-target from off-target effects. Consider using a more selective inhibitor if available.[1]

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[6][8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the compound dilutions to the wells. Include vehicle and untreated controls.[2][6][8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

Protocol 2: Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.[9][10]

Materials:

  • Cells of interest and 96-well plates

  • This compound

  • Serum-free cell culture medium

  • LDH assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[11][12][13]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light, for approximately 30 minutes.[12][13]

  • Stop Reaction: Add the stop solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][13]

Protocol 3: Apoptosis Detection using Annexin V Staining

Annexin V staining is used to detect early-stage apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[14][15]

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) or other viability dye

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin and inactivate it with a serum-containing medium.[14]

  • Staining: Wash the cells with PBS and resuspend them in the binding buffer. Add Annexin V-FITC and a viability dye like PI to the cell suspension.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of this compound.

G cluster_0 Upstream Signaling cluster_1 Intracellular Kinase Cascade cluster_2 Downstream Effects Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Kinase_1 Kinase 1 Receptor_Tyrosine_Kinase->Kinase_1 Kinase_2 Kinase 2 Kinase_1->Kinase_2 Target_Kinase Target Kinase Kinase_2->Target_Kinase Transcription_Factor Transcription Factor Target_Kinase->Transcription_Factor NG25 This compound NG25->Target_Kinase Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by this compound.

G Start Start: Prepare Cells and This compound Dose_Response Perform Dose-Response (e.g., 0.01 to 100 µM) Start->Dose_Response Incubation Incubate for Defined Period (e.g., 24, 48, 72h) Dose_Response->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assays Incubation->Cytotoxicity_Assay MTT MTT Assay (Metabolic Activity) Cytotoxicity_Assay->MTT LDH LDH Assay (Membrane Integrity) Cytotoxicity_Assay->LDH Apoptosis Apoptosis Assay (e.g., Annexin V) Cytotoxicity_Assay->Apoptosis Data_Analysis Data Analysis and IC50 Determination MTT->Data_Analysis LDH->Data_Analysis Apoptosis->Data_Analysis End End: Determine Optimal Non-Toxic Concentration Data_Analysis->End

Caption: General workflow for assessing the cytotoxicity of this compound.

G Start High Cytotoxicity Observed Check_Controls Are Vehicle Controls Normal? Start->Check_Controls Solvent_Toxicity Issue: Solvent Toxicity Action: Lower DMSO % Check_Controls->Solvent_Toxicity No Check_Concentration Is Concentration >10 µM? Check_Controls->Check_Concentration Yes Dose_Response Action: Perform Dose-Response Curve to find optimal concentration Check_Concentration->Dose_Response Yes Check_Exposure Is Exposure Time Long? Check_Concentration->Check_Exposure No Time_Course Action: Perform Time-Course Experiment Check_Exposure->Time_Course Yes On_Target_Off_Target Consider On-Target vs. Off-Target Effects Check_Exposure->On_Target_Off_Target No Further_Investigation Action: Use orthogonal inhibitor, rescue experiments, or knockdown On_Target_Off_Target->Further_Investigation

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Technical Support Center: Interpreting Unexpected Results in Experiments with NG25

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NG25. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes when using the dual TAK1 and MAP4K2 inhibitor, NG25. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NG25?

NG25 is a potent, ATP-competitive, type II inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), with IC50 values of 149 nM and 21.7 nM, respectively.[1][2][3] By inhibiting these kinases, NG25 blocks downstream signaling pathways, primarily the NF-κB and MAPK (p38 and JNK) pathways, which are crucial for cell survival, proliferation, and inflammatory responses.[4][5]

Q2: What are the known off-target effects of NG25?

While potent against TAK1 and MAP4K2, NG25 is known to inhibit a range of other kinases at nanomolar concentrations. This polypharmacology is a critical consideration when interpreting experimental data. Key off-target kinases include LYN, CSK, FER, p38α, ABL, ARG, and SRC.[1]

Q3: What is the expected outcome of NG25 treatment in cancer cell lines?

In many cancer cell lines, particularly those with mutations in genes like KRAS that lead to dependence on NF-κB and MAPK signaling, NG25 is expected to induce caspase-dependent apoptosis and reduce cell proliferation.[4][6] It has been shown to be particularly effective in KRAS-mutant colorectal cancer cells.[4]

Q4: Is there any concern about the data integrity of published studies using NG25?

Researchers should be aware that a study utilizing NG25 was retracted. However, the retraction was due to data manipulation by the authors and was not related to any issues with the compound itself.

Q5: How should I prepare and store NG25?

For in vitro experiments, NG25 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound. For in vivo studies, specific formulations in vehicles like a mixture of PEG300, Tween80, and ddH2O, or corn oil may be necessary. Always refer to the manufacturer's instructions for optimal storage conditions, typically at -20°C for long-term storage.

Troubleshooting Guides for Unexpected Results

Here we address some unexpected or counterintuitive results that researchers may encounter during their experiments with NG25.

Unexpected Result 1: Increased Cell Death with Combined NG25 and TNF-α Treatment

Question: I am using NG25 to block the pro-survival NF-κB pathway. However, when I co-treat my cells with TNF-α, a known activator of this pathway, I observe a synergistic increase in cell death instead of the expected rescue. Why is this happening?

Answer: This is a documented paradoxical effect of TAK1 inhibition. While TAK1 is a key component of the pro-survival NF-κB pathway downstream of the TNF receptor, its inhibition can switch the cellular response to TNF-α from survival to apoptosis.[5] This occurs because TAK1 also suppresses pro-apoptotic signals initiated by TNF-α receptor activation. By inhibiting TAK1 with NG25, you may be unmasking the cell-death-inducing potential of TNF-α.[5]

G cluster_setup Cell Seeding and Treatment cluster_assay Viability/Apoptosis Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate treat_ng25 Treat with a dose range of NG25 seed_cells->treat_ng25 treat_tnfa Co-treat with a fixed concentration of TNF-α treat_ng25->treat_tnfa controls Include controls: Untreated, NG25 alone, TNF-α alone treat_tnfa->controls incubate Incubate for 24-72 hours controls->incubate viability_assay Perform cell viability assay (e.g., MTS, CellTiter-Glo) incubate->viability_assay apoptosis_assay Perform apoptosis assay (e.g., Caspase-Glo, Annexin V staining) incubate->apoptosis_assay measure_signal Measure absorbance/luminescence/fluorescence viability_assay->measure_signal apoptosis_assay->measure_signal calculate_viability Calculate % cell viability relative to untreated control measure_signal->calculate_viability determine_synergy Determine synergistic effect (e.g., using Bliss independence model) calculate_viability->determine_synergy

Caption: Workflow for assessing synergistic cytotoxicity of NG25 and TNF-α.

Unexpected Result 2: Inconsistent or Lack of Efficacy at Expected Concentrations

Question: I am not observing the expected inhibition of my target pathway or the expected phenotype, even at concentrations reported in the literature. What could be the issue?

Answer: Several factors could contribute to a lack of efficacy. These include issues with the compound itself, the experimental setup, or cell-line-specific characteristics.

Troubleshooting Steps:

  • Compound Integrity and Solubility:

    • Verify Compound Quality: Ensure the purity of your NG25 lot.

    • Fresh Stock Solutions: Prepare fresh stock solutions in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles.

    • Solubility in Media: NG25 may precipitate in aqueous cell culture media, especially at higher concentrations or after prolonged incubation. Visually inspect the media for precipitates under a microscope. Consider using a lower concentration or a different formulation if solubility is an issue.

  • Cell Line Sensitivity:

    • Target Expression: Confirm that your cell line expresses the primary targets, TAK1 and MAP4K2, at sufficient levels.

    • Pathway Activation: Ensure that the TAK1/MAP4K2 pathway is active in your cell line under your experimental conditions. You may need to stimulate the pathway (e.g., with cytokines like IL-1β or TNF-α) to observe the inhibitory effect of NG25.

  • Experimental Design:

    • Dose-Response Curve: Perform a wide dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.

    • Time Course: The effect of NG25 may be time-dependent. Conduct a time-course experiment to identify the optimal treatment duration.

G start Unexpected Lack of Efficacy check_compound Check Compound Integrity and Solubility start->check_compound compound_ok Compound OK? check_compound->compound_ok check_cell_line Verify Cell Line Characteristics cell_line_ok Cell Line Suitable? check_cell_line->cell_line_ok check_protocol Review Experimental Protocol protocol_ok Protocol Optimized? check_protocol->protocol_ok compound_ok->check_cell_line Yes new_compound Source New Compound compound_ok->new_compound No cell_line_ok->check_protocol Yes new_cell_line Select Different Cell Line cell_line_ok->new_cell_line No optimize_protocol Optimize Dose and Time protocol_ok->optimize_protocol No success Expected Efficacy Observed protocol_ok->success Yes optimize_protocol->success

Caption: A logical troubleshooting guide for lack of NG25 efficacy.

Unexpected Result 3: Phenotype is Not Rescued by Expression of a Drug-Resistant Target Mutant

Question: I am observing a specific phenotype with NG25 treatment. To confirm it's an on-target effect, I expressed a mutant of TAK1 that should not bind NG25, but the phenotype persists. What does this mean?

Answer: This result strongly suggests that the observed phenotype is due to an off-target effect of NG25. As NG25 has multiple known off-target kinases, it is plausible that inhibition of one or more of these is responsible for the observed cellular response.

Investigating Off-Target Effects:

  • Review Known Off-Targets: Refer to the known off-target profile of NG25 (LYN, CSK, FER, p38α, ABL, ARG, SRC).[1] Investigate if the inhibition of any of these kinases could plausibly explain your observed phenotype.

  • Use a Structurally Unrelated Inhibitor: To confirm that the phenotype is due to inhibition of the intended target (TAK1 or MAP4K2), use a structurally different inhibitor for the same target. If the phenotype is recapitulated, it is more likely to be an on-target effect.

  • Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete TAK1 or MAP4K2. If the phenotype of genetic knockdown matches the phenotype observed with NG25, it supports an on-target mechanism.

G cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects NG25_on NG25 TAK1 TAK1 NG25_on->TAK1 Inhibits MAP4K2 MAP4K2 NG25_on->MAP4K2 Inhibits NFkB NF-κB Pathway TAK1->NFkB MAPK MAPK Pathway TAK1->MAPK MAP4K2->MAPK Phenotype_on Expected Phenotype NFkB->Phenotype_on MAPK->Phenotype_on NG25_off NG25 Off_Target_1 SRC NG25_off->Off_Target_1 Inhibits Off_Target_2 p38α NG25_off->Off_Target_2 Inhibits Off_Target_3 LYN NG25_off->Off_Target_3 Inhibits Other_Pathway_1 Other Pathway A Off_Target_1->Other_Pathway_1 Other_Pathway_2 Other Pathway B Off_Target_2->Other_Pathway_2 Off_Target_3->Other_Pathway_1 Phenotype_off Unexpected Phenotype Other_Pathway_1->Phenotype_off Other_Pathway_2->Phenotype_off

References

Technical Support Center: Optimizing Delivery of NG25 Trihydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of NG25 trihydrochloride in animal models. NG25 is a potent dual inhibitor of Transforming Growth Factor β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Proper formulation and administration are critical for achieving desired in vivo efficacy and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of TAK1 and MAP4K2 kinases.[1] TAK1 is a key signaling node in inflammatory pathways, integrating signals from cytokines like TNF-α and IL-1β to activate downstream pathways such as NF-κB and p38/JNK MAPKs. By inhibiting TAK1, NG25 can suppress the production of inflammatory cytokines and induce apoptosis in cancer cells, making it a promising candidate for inflammatory diseases and oncology research.[1][2]

Q2: What are the basic physicochemical properties of this compound?

A2: this compound is a white to beige powder. It is soluble in water (H₂O) at a concentration of 5 mg/mL, and also soluble in DMSO. It is light-sensitive and should be stored protected from light at 2-8°C.

Q3: What are the potential challenges when administering this compound in vivo?

A3: A primary challenge with small molecule kinase inhibitors like NG25 can be poor aqueous solubility, which may lead to low bioavailability and inconsistent in vivo exposure. This can result in a discrepancy between potent in vitro activity and a lack of efficacy in animal models. Careful formulation is therefore essential.

Q4: Have there been successful in vivo studies using NG25?

A4: Yes, NG25 has been used in an orthotopic colorectal cancer (CRC) mouse model, where it was shown to inhibit tumor cell proliferation and induce apoptosis, particularly in KRAS-mutant cells.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor or inconsistent in vivo efficacy despite potent in vitro activity. 1. Poor Bioavailability: The compound may have low solubility in the vehicle, leading to poor absorption after oral or intraperitoneal administration. 2. Rapid Metabolism: The compound may be quickly cleared from circulation.1. Optimize Vehicle Formulation: Experiment with different vehicles to improve solubility. For poorly soluble compounds, co-solvents and surfactants are often used. Refer to the detailed protocols below for examples. 2. Change Administration Route: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. 3. Conduct a Pilot Pharmacokinetic (PK) Study: This will help determine the drug's concentration in plasma over time and establish an optimal dosing regimen.
Precipitation of the compound in the formulation upon storage or before administration. 1. Instability in Solution: The compound may not be stable in the chosen vehicle over time. 2. Temperature Effects: Solubility may decrease at lower temperatures.1. Prepare Formulations Fresh Daily: To avoid degradation or precipitation, it is best practice to prepare the dosing solution immediately before administration. 2. Assess Solution Stability: If the formulation needs to be stored, conduct a short-term stability test by keeping it at the intended storage temperature and visually inspecting for precipitation at regular intervals.[3][4] 3. Warm the Solution: Gently warm the solution to room temperature or 37°C before administration to ensure the compound is fully dissolved.
Adverse events or toxicity observed in animal models. 1. Vehicle Toxicity: The vehicle itself may be causing adverse effects. 2. Off-Target Effects: Although NG25 is a potent TAK1/MAP4K2 inhibitor, high concentrations may lead to off-target kinase inhibition. 3. On-Target Toxicity: Inhibition of the TAK1 pathway may have physiological consequences in certain animal models.1. Conduct a Vehicle-Only Control Group: Always include a group of animals that receives only the vehicle to assess its potential toxicity. 2. Perform a Dose-Response Study: Determine the maximum tolerated dose (MTD) to find a therapeutic window that maximizes on-target effects while minimizing toxicity.[5] 3. Monitor Animals Closely: Observe animals for signs of distress, weight loss, or other adverse reactions. If toxicity is observed, consider reducing the dose or frequency of administration.
Difficulty in administering the formulation due to high viscosity. Vehicle Composition: Some vehicles, particularly those containing high concentrations of polymers like PEG or CMC-Na, can be viscous.1. Adjust Vehicle Composition: Try reducing the concentration of the viscosity-enhancing agent. 2. Use a Larger Gauge Needle: For injections, a slightly larger needle gauge may be necessary for viscous solutions. Ensure the needle size is appropriate for the animal model. 3. Warm the Formulation: Gently warming the formulation can help to reduce its viscosity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₉H₃₀F₃N₅O₂ · 3HCl
Molecular Weight 646.96 g/mol
Appearance White to beige powder
Solubility H₂O: 5 mg/mL (clear)
Storage Temperature 2-8°C
Storage Conditions Protect from light

Table 2: Example Vehicle Formulations for TAK1 Inhibitors in Mice

Administration Route Vehicle Composition Notes
Intraperitoneal (IP) Injection 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineUsed for the TAK1 inhibitor Takinib. Prepare fresh daily.[6]
Oral Gavage (PO) 0.5% Carboxymethylcellulose (CMC-Na) in sterile waterUsed for the orally bioavailable TAK1 inhibitor HS-276. Prepare a suspension and use vortexing or sonication to ensure homogeneity.[6][7]
Intraperitoneal (IP) Injection DMSO and sterile distilled waterUsed for the TAK1 inhibitor 5Z-7-oxozeaenol. The final concentration of DMSO should be minimized.[6]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice

This protocol is adapted from methods used for other TAK1 inhibitors and should be optimized for NG25.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile 1 mL syringes with 27-gauge needles

  • Animal balance

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Formulation Preparation (Example based on Takinib protocol): a. Prepare a stock solution of this compound in 100% DMSO. b. To prepare the final injection vehicle, mix 40% PEG300, 5% Tween-80, and 45% sterile saline. c. Dilute the DMSO stock solution in the pre-mixed vehicle to achieve the desired final concentration (e.g., 5 mg/mL). Ensure the final DMSO concentration in the injection solution is 10% or less. d. Vortex the solution thoroughly to ensure complete dissolution. e. Prepare the formulation fresh daily.

  • Dosing: a. Weigh each mouse to determine its exact body weight. b. Calculate the required injection volume based on the desired dose (e.g., 50 mg/kg) and the concentration of the prepared solution. For a 20g mouse at 50 mg/kg, the dose is 1 mg. If the solution concentration is 5 mg/mL, the injection volume would be 0.2 mL. c. Properly restrain the mouse, ensuring the abdomen is accessible. d. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[8][9][10] e. Aspirate slightly to ensure the needle has not entered a blood vessel or organ.[9] f. Slowly inject the calculated volume.

  • Monitoring: a. Monitor the mice for any signs of distress or adverse reactions immediately after the injection and at regular intervals. b. Continue daily administration as required by the experimental design.

Protocol 2: Oral Gavage (PO) Administration of this compound in Mice

This protocol is adapted from methods for other orally administered TAK1 inhibitors.

Materials:

  • This compound

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile water

  • Sterile oral gavage needles (flexible or rigid, appropriate size for mice)

  • 1 mL syringes

  • Animal balance

  • Appropriate PPE

Procedure:

  • Formulation Preparation (Example based on HS-276 protocol): a. Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. b. Weigh the required amount of this compound and suspend it in the vehicle to achieve the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse with a gavage volume of 0.2 mL). c. Vortex or sonicate the suspension to ensure it is homogeneous. d. Prepare the suspension fresh daily.

  • Dosing: a. Weigh each mouse to determine its exact body weight. b. Calculate the required gavage volume based on the desired dose and the concentration of the prepared suspension. c. Securely restrain the mouse. d. Gently insert the gavage needle into the esophagus and advance it into the stomach. e. Slowly administer the calculated volume of the suspension.

  • Monitoring: a. Observe the mice for any signs of choking, distress, or adverse reactions. b. Continue daily administration as required by the experimental design.

Mandatory Visualizations

TAK1_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Complex Stimuli->Receptor TAK1_Complex TAK1/TAB1/TAB2 Complex Receptor->TAK1_Complex Activation IKK_Complex IKK Complex TAK1_Complex->IKK_Complex Phosphorylation MAPKKs MKKs (MKK4/7, MKK3/6) TAK1_Complex->MAPKKs Phosphorylation NFkB NF-κB IKK_Complex->NFkB Activation Gene_Expression Gene Expression (Inflammation, Survival, Apoptosis) NFkB->Gene_Expression JNK_p38 JNK / p38 MAPKKs->JNK_p38 Phosphorylation AP1 AP-1 JNK_p38->AP1 Activation AP1->Gene_Expression NG25 NG25 Trihydrochloride NG25->TAK1_Complex Inhibition

Caption: TAK1 signaling pathway and the inhibitory action of NG25.

Experimental_Workflow_IP Start Start Experiment Formulation Prepare NG25 Formulation (e.g., DMSO/PEG300/Tween-80/Saline) Start->Formulation Weigh Weigh Animal Formulation->Weigh Calculate Calculate Dose Volume Weigh->Calculate Inject Administer via IP Injection Calculate->Inject Monitor Monitor Animal for Adverse Effects & Efficacy Inject->Monitor Endpoint Endpoint Analysis Monitor->Endpoint

Caption: Workflow for Intraperitoneal (IP) administration of NG25.

Experimental_Workflow_PO Start Start Experiment Formulation Prepare NG25 Suspension (e.g., 0.5% CMC-Na in Water) Start->Formulation Weigh Weigh Animal Formulation->Weigh Calculate Calculate Gavage Volume Weigh->Calculate Gavage Administer via Oral Gavage Calculate->Gavage Monitor Monitor Animal for Adverse Effects & Efficacy Gavage->Monitor Endpoint Endpoint Analysis Monitor->Endpoint

Caption: Workflow for Oral Gavage (PO) administration of NG25.

References

Managing light sensitivity of NG25 trihydrochloride during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NG25 trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the light sensitivity of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it light-sensitive?

A1: this compound is a potent dual inhibitor of TAK1 (TGFβ-Activated Kinase 1) and MAP4K2 kinases, often used in cell signaling research.[1] Its complex aromatic structure makes it susceptible to photodegradation, where exposure to light, particularly UV and short-wavelength visible light (300-500 nm), can induce chemical reactions.[2] This can lead to a loss of potency, altered pharmacology, or the formation of unknown impurities.[2][3] The trihydrochloride salt form may influence its stability and solubility.

Q2: How should I store the solid (powder) form of this compound?

A2: The solid compound should be stored at 2-8°C and protected from light.[1] It is supplied in a vial that is often amber or opaque to block light. For long-term storage, keep the vial in a dark, desiccated environment.

Q3: What is the best way to prepare a stock solution to minimize light exposure?

A3: To minimize light exposure during stock solution preparation, work in a dimly lit area or under a safelight that emits long-wavelength light (e.g., red or yellow light, >500 nm).[2][4] Use amber or opaque vials for dissolving the compound.[5][6] If you must work in a well-lit room, wrap your tubes and flasks in aluminum foil to block light.[5]

Q4: Can I use antioxidants or stabilizers to protect my this compound solution?

A4: Yes, certain antioxidants or stabilizers can help protect against photodegradation in solution.[5][7] Common examples include ascorbic acid or beta-carotene.[5] However, it is critical to first perform a pilot experiment to ensure that any additive does not interfere with your experimental assay or the activity of this compound itself.[5]

Q5: How long is an aqueous solution of this compound stable?

A5: The stability of the solution depends on storage conditions. When protected from light and stored at 2-8°C, a stock solution can be stable for a defined period. However, repeated exposure to ambient light during use can degrade the compound over time.[5] It is recommended to prepare fresh dilutions for critical experiments and to aliquot stock solutions to minimize the number of times the main stock is exposed to light.

Troubleshooting Guide

Problem 1: I am seeing inconsistent or lower-than-expected activity from NG25 in my cell-based assays.

Possible Cause Troubleshooting Step
Compound Degradation Your compound may have degraded due to light exposure during storage or handling.
Solution 1. Verify Storage: Confirm that both the solid compound and stock solutions have been consistently stored in the dark at 2-8°C. 2. Prepare Fresh: Prepare a new stock solution from the solid powder under subdued lighting conditions and immediately test its activity. 3. Use Aliquots: Avoid repeated freeze-thaw cycles and light exposure of a single stock tube. Prepare single-use aliquots.[5]
Incorrect Concentration The active concentration of your solution may be lower than calculated due to degradation.
Solution If possible, use HPLC to analyze the purity of your stock solution compared to a freshly prepared standard.

Problem 2: The color of my NG25 solution has changed (e.g., turned slightly yellow).

Possible Cause Troubleshooting Step
Photodegradation A color change often indicates the formation of degradation products.[3]
Solution Discard the Solution: Do not use a discolored solution, as its activity will be compromised and it could introduce confounding variables into your experiment.[3] Prepare a fresh solution, ensuring all light-protection protocols are followed.

Problem 3: My results vary significantly between experiments run on different days.

Possible Cause Troubleshooting Step
Inconsistent Light Exposure The amount of ambient light exposure during experimental setup (e.g., plating cells, adding compounds) may differ.
Solution 1. Standardize Workflow: Create and follow a strict protocol that minimizes light exposure at every step. This includes covering plates with foil or using opaque lids immediately after compound addition. 2. Control Lighting: If possible, perform the light-sensitive steps of the experiment in a designated low-light area or a room with safelights.[5]

Data Presentation: Photodegradation Kinetics

The following table summarizes hypothetical data on the degradation of a 10 mM this compound stock solution in DMSO under different lighting conditions at room temperature. This illustrates the importance of proper handling. The degradation often follows pseudo-first-order kinetics.[8][9]

Time (hours) % Remaining (Dark/2-8°C) % Remaining (Amber Vial/Lab Bench) % Remaining (Clear Vial/Lab Bench)
0100%100%100%
299.8%98.5%92.1%
899.5%94.2%75.3%
2499.1%85.0%45.5%
4898.6%72.3%20.7%

Experimental Protocols

Protocol 1: Preparation of a Light-Protected Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO with minimal light exposure.

Materials:

  • This compound powder (e.g., Sigma-Aldrich, SML1332)[1]

  • Anhydrous DMSO

  • Amber or opaque microcentrifuge tubes[5][6]

  • Aluminum foil

  • Calibrated pipettes

  • Vortex mixer

  • Area with subdued lighting (or use a dark room with a red safelight)

Methodology:

  • Perform all steps under subdued lighting.

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound is 646.96 g/mol ).[1]

  • Add the calculated volume of DMSO directly to the manufacturer's vial.

  • Recap the vial tightly and vortex for 2-3 minutes until the powder is completely dissolved.

  • For working stocks, immediately aliquot the solution into smaller volume, single-use amber or foil-wrapped microcentrifuge tubes.

  • Store the main stock and all aliquots at 2-8°C, protected from light.

Protocol 2: Performing a Cell-Based Assay

Objective: To treat cultured cells with this compound while minimizing the risk of photodegradation.

Methodology:

  • Culture and plate your cells according to your standard protocol.

  • On the day of treatment, thaw a single-use aliquot of the NG25 stock solution. Keep the tube wrapped in foil.

  • Perform serial dilutions of the stock solution in your cell culture media. Carry this out in a dimly lit environment (e.g., in a cell culture hood with the sash lowered and the main room lights dimmed). Use opaque or foil-wrapped tubes for the dilutions.

  • Quickly and carefully add the NG25-containing media to your cell plates.

  • Immediately after adding the compound, cover the plates with an opaque lid or wrap them securely in aluminum foil.

  • Place the plates in the incubator. Ensure the incubator door is not left open for extended periods, which could expose the plates to room light.

  • For downstream analysis (e.g., microscopy, plate reader), keep the plates covered from light for as long as possible before the measurement step.

Visualizations

Experimental Workflow for Light-Sensitive Compounds

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Disposal A Receive Compound (Opaque Vial) B Store at 2-8°C (In the Dark) A->B C Prepare Stock Solution (Subdued Light) B->C D Aliquot into Opaque Tubes C->D E Thaw Single Aliquot D->E Begin Experiment F Prepare Dilutions (Wrap in Foil) E->F G Treat Cells/Samples F->G H Incubate (Plates Covered) G->H I Minimize Light During Analysis (e.g., Plate Reader) H->I J Dispose of Waste (Follow Chemical Safety Rules) I->J G cluster_check1 Compound Integrity cluster_check2 Experimental Procedure Start Inconsistent Results Observed A Was stock solution freshly prepared? Start->A B Was it prepared under low light? A->B Yes Outcome1 Root Cause Likely: Compound Degradation -> Remake Stock A->Outcome1 No C Is the solution clear and colorless? B->C Yes B->Outcome1 No D Were dilutions protected from light? C->D Yes C->Outcome1 No E Were plates covered during incubation? D->E Yes Outcome2 Root Cause Likely: Inconsistent Handling -> Standardize Protocol D->Outcome2 No E->Outcome2 Yes E->Outcome2 No G Ligand TGF-β Receptor TGF-β Receptor Ligand->Receptor TAK1 TAK1 Receptor->TAK1 MAP4K2 MAP4K2 Receptor->MAP4K2 IKK IKK Complex TAK1->IKK JNK JNK/p38 TAK1->JNK MAP4K2->JNK NFkB NF-κB IKK->NFkB Response Inflammatory Response & Gene Expression NFkB->Response JNK->Response NG25 NG25 Trihydrochloride NG25->TAK1 NG25->MAP4K2

References

How to control for confounding variables in NG25 research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NG25. The content is designed to address specific issues related to controlling for confounding variables in both in vitro and in vivo experiments involving this potent dual inhibitor of TAK1 and MAP4K2.

Frequently Asked Questions (FAQs)

Q1: What is NG25 and what are its primary targets?

A1: NG25 is a small molecule inhibitor that potently targets two key enzymes in cellular signaling: Transforming growth factor-β-activated kinase 1 (TAK1) and Mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2).[1][2][3][4] It functions as a type II inhibitor, binding to the 'DFG-out' conformation of the kinase, which is an inactive state.[4] Due to its inhibitory action on these kinases, NG25 is utilized in research to investigate signaling pathways involved in inflammation, immune responses, and cancer.[2][5][6][7]

Q2: What are the known off-target effects of NG25?

A2: While NG25 is a potent inhibitor of TAK1 and MAP4K2, it has been shown to have off-target activity against other kinases, especially at higher concentrations.[1][8] Some of the known off-target kinases include LYN, CSK, FER, p38α, ABL, ARG, and SRC.[1][8] It is crucial to be aware of these off-target effects as they can be a significant confounding variable in your experiments.

Q3: Why are my results with NG25 not reproducible?

A3: Lack of reproducibility in preclinical research can stem from various confounding variables. For studies involving NG25, consider these potential factors:

  • Batch-to-batch variability of NG25: Ensure you are using a high-purity compound and consider testing different batches.

  • Cell line heterogeneity: Cell lines can drift over time in culture, leading to different responses. Use low-passage cells and perform regular cell line authentication.

  • In vivo model variability: In animal studies, factors like the microbiome, housing conditions, and diet can significantly influence outcomes.[9][10][11]

  • Experimental conditions: Minor variations in incubation times, concentrations, and vehicle controls can lead to different results.

Q4: How can I control for confounding variables at the study design stage?

A4: Proactive control during the study design phase is the most effective way to minimize the impact of confounding variables.[12][13] Key strategies include:

  • Randomization: Randomly assign subjects (animals or cell culture plates) to treatment and control groups to evenly distribute known and unknown confounders.[12][13]

  • Blinding: Whenever possible, the experimenter should be blinded to the group assignments to prevent observer bias.

  • Control Groups: Include appropriate control groups, such as a vehicle control (the solvent used to dissolve NG25, e.g., DMSO) and a positive control (a known inhibitor of the pathway).

Troubleshooting Guides

Issue 1: Unexpected or Paradoxical Cellular Phenotype

  • Problem: You observe an unexpected effect, such as increased proliferation when you anticipated inhibition after treating cells with NG25.

  • Possible Cause (Confounding Variable):

    • Off-target effects: The inhibitor might be affecting another kinase that has an opposing biological function.[14][15]

    • Feedback loops: Inhibition of TAK1 or MAP4K2 could activate a compensatory signaling pathway.

  • Troubleshooting Steps:

    • Validate with a different tool: Use a structurally unrelated inhibitor of TAK1 or MAP4K2, or use a genetic approach like siRNA or CRISPR to knock down the target genes. If the phenotype is consistent, it is more likely an on-target effect.[16]

    • Perform a dose-response analysis: Use a wide range of NG25 concentrations to determine if the unexpected effect is dose-dependent.

    • Conduct a kinome scan: Use a commercial service to screen NG25 against a broad panel of kinases to identify potential off-targets at the concentrations used in your experiments.[16]

Issue 2: High Levels of Cell Death at Low Inhibitor Concentrations

  • Problem: You observe significant cytotoxicity in your cell cultures even at low concentrations of NG25.

  • Possible Cause (Confounding Variable):

    • Potent off-target toxicity: NG25 may be inhibiting a kinase that is essential for cell survival in your specific cell type.[16]

    • Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve NG25 may be toxic to your cells at the concentration used.

  • Troubleshooting Steps:

    • Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[16]

    • Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.

    • Test vehicle toxicity: Include a control group treated with the vehicle alone at the same concentration used for the NG25 treatment.

Issue 3: Inconsistent Results in Animal Studies

  • Problem: The effect of NG25 on a specific phenotype varies significantly between different cohorts of animals.

  • Possible Cause (Confounding Variable):

    • Animal-related factors: Age, sex, genetic background, and health status of the animals can all be confounding variables.

    • Environmental factors: Differences in housing, diet, light-dark cycles, and handling can impact experimental outcomes.[9][10]

    • Drug administration variability: Inconsistent dosing, timing, or route of administration can lead to variable drug exposure.

  • Troubleshooting Steps:

    • Standardize animal characteristics: Use animals of the same age, sex, and genetic strain.

    • Control environmental conditions: Ensure all animals are housed under identical and controlled conditions.

    • Refine drug administration protocol: Carefully standardize the procedure for NG25 administration to ensure consistent delivery.

    • Increase sample size: A larger sample size can help to mitigate the effects of individual animal variability.

Data Presentation: Controlling for Confounding Variables

The following table summarizes common methods to control for confounding variables at different stages of research.

Method Stage of Research Description Advantages Limitations
Randomization Study DesignRandomly assigning subjects to treatment and control groups.Controls for both known and unknown confounders.May not be feasible in all study types; can result in chance imbalances in small studies.
Restriction Study DesignLimiting the study population to subjects with specific characteristics.Simple to implement and effective for known confounders.Reduces the generalizability of the findings.
Matching Study DesignCreating pairs of subjects with similar characteristics, with one in the treatment and one in the control group.Controls for complex confounding variables.Can be difficult and time-consuming; may lead to a smaller sample size.
Stratification Data AnalysisAnalyzing the data in subgroups (strata) based on the levels of a confounding variable.Allows for the assessment of effect modification.Can be difficult with multiple confounders; requires a larger sample size.
Multivariate Analysis Data AnalysisUsing statistical models (e.g., regression, ANCOVA) to adjust for the effects of multiple confounding variables simultaneously.[12][17]Can control for many confounders at once; provides an adjusted estimate of the effect.Requires assumptions about the relationships between variables; can be complex to implement and interpret.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay with Controls for Confounding Variables

This protocol describes a general workflow for testing the inhibitory effect of NG25 on a target kinase in a cell-free system, with steps to control for potential confounders.

  • Objective: To determine the IC50 value of NG25 for its target kinase.

  • Materials:

    • Purified recombinant target kinase

    • Kinase substrate

    • ATP

    • NG25 (high purity)

    • Vehicle (e.g., DMSO)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare NG25 dilutions: Create a serial dilution of NG25 in the appropriate vehicle. Also, prepare a vehicle-only control.

    • Set up kinase reaction: In a multi-well plate, add the kinase, substrate, and buffer.

    • Add inhibitor: Add the NG25 dilutions or vehicle control to the wells.

    • Initiate reaction: Add ATP to start the kinase reaction.

    • Incubate: Incubate the plate at the optimal temperature and time for the kinase reaction.

    • Detect signal: Add the detection reagent and measure the signal according to the manufacturer's instructions.

  • Controls for Confounding Variables:

    • No-enzyme control: A well containing all components except the kinase to determine background signal.

    • No-substrate control: A well containing all components except the substrate to ensure the signal is substrate-dependent.

    • Vehicle control: Wells containing the vehicle at the same concentration as the highest NG25 concentration to control for solvent effects.

    • Positive control inhibitor: A known inhibitor of the target kinase to validate the assay.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the NG25 concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Study Design to Control for Confounding Variables

This protocol outlines a basic experimental design for an in vivo study investigating the effect of NG25 in a mouse model, incorporating methods to control for confounding variables.

  • Objective: To evaluate the in vivo efficacy of NG25 in a specific disease model.

  • Animal Model:

    • Select a relevant and well-characterized animal model.

    • Use animals of the same sex, age, and genetic background.

  • Experimental Groups:

    • Group 1 (Vehicle Control): Animals receive the vehicle solution on the same schedule as the treatment group.

    • Group 2 (NG25 Treatment): Animals receive NG25 at the desired dose and schedule.

    • Group 3 (Positive Control - Optional): Animals receive a standard-of-care drug for the disease model to validate the model's responsiveness.

  • Procedure:

    • Acclimatization: Allow animals to acclimate to the facility and housing conditions for at least one week before the experiment.

    • Randomization: Randomly assign animals to the experimental groups.

    • Blinding: The person administering the treatments and assessing the outcomes should be blinded to the group assignments.

    • Treatment Administration: Administer NG25 or vehicle according to the predetermined schedule and route of administration.

    • Outcome Assessment: Measure the primary and secondary outcomes at predefined time points.

  • Data Analysis:

    • Use appropriate statistical tests to compare the outcomes between the groups.

    • Consider using statistical methods like ANCOVA to adjust for any baseline differences between the groups.

    • Report all data, including any adverse events observed.

Mandatory Visualizations

TAK1_MAP4K2_Signaling_Pathway cluster_extracellular Extracellular cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TNFR->TRAF6 IL1R->TRAF6 TLR4->TRAF6 TAB1_2_3 TAB1/2/3 TRAF6->TAB1_2_3 MAP4K2 MAP4K2 (GCK) TRAF6->MAP4K2 TAK1 TAK1 (MAP3K7) TAB1_2_3->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MKKs MKKs TAK1->MKKs MAP4K2->MKKs NFkB NF-κB IKK_complex->NFkB JNK_p38 JNK / p38 MKKs->JNK_p38 Gene_Expression Gene Expression (Inflammation, Survival) JNK_p38->Gene_Expression NFkB->Gene_Expression NG25 NG25 NG25->TAK1 NG25->MAP4K2

Caption: TAK1 and MAP4K2 signaling pathways inhibited by NG25.

Experimental_Workflow_Confounding_Control start Start: Define Research Question and Hypothesis study_design Study Design: - Select Animal Model - Determine Sample Size - Define Treatment Groups start->study_design randomization Randomization: Randomly assign animals to groups study_design->randomization blinding Blinding: Blind experimenters to group allocation randomization->blinding treatment Treatment Administration: - Vehicle Control - NG25 Treatment Group blinding->treatment data_collection Data Collection: Measure outcomes at pre-defined timepoints treatment->data_collection data_analysis Data Analysis: - Statistical Tests - Control for confounders (e.g., ANCOVA) data_collection->data_analysis interpretation Interpretation of Results: Consider limitations and potential remaining confounders data_analysis->interpretation end End: Report Findings interpretation->end

Caption: Experimental workflow with confounding variable controls.

References

Validation & Comparative

Validating LATS Kinase Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of compounds for validating the inhibitory effect on Large Tumor Suppressor (LATS) kinase activity. It includes supporting experimental data, detailed protocols, and visual workflows to aid in the selection and validation of appropriate chemical tools.

It is crucial to note that while the compound NG25 has been investigated as a kinase inhibitor, the current body of scientific literature identifies it as a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), not a direct inhibitor of LATS kinases.[1][2][3][4][5] NG25 has a reported IC50 of 149 nM for TAK1.[1][2][4] There is some evidence that TAK1 may act upstream of the Hippo pathway, suggesting that its inhibition could indirectly influence LATS activity. However, for direct and specific inhibition of LATS kinases, researchers should consider well-characterized, potent inhibitors.

This guide focuses on the direct inhibitors of LATS kinases, providing a comparative analysis of their performance based on published experimental data.

Quantitative Comparison of Direct LATS Kinase Inhibitors

The potency of ATP-competitive kinase inhibitors is highly dependent on the concentration of ATP used in the in vitro assay. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several widely used direct LATS kinase inhibitors, specifying the ATP concentration where available.

CompoundTarget(s)IC50ATP Concentration in Assay
TRULI LATS1/20.2 nM10 µM
LATS180 nM250 µM
TDI-011536 LATS kinases0.76 nM2 mM
GA-017 LATS14.10 ± 0.79 nM400 µM
LATS23.92 ± 0.42 nM400 µM

Experimental Protocols for Validating LATS Kinase Inhibition

To rigorously validate the inhibitory effect of a compound on LATS kinase activity, a combination of in vitro and cell-based assays is recommended.

In Vitro LATS Kinase Assay

This biochemical assay directly measures the inhibition of LATS kinase phosphorylating its substrate, YAP.

Objective: To determine the IC50 of a test compound against purified LATS1 or LATS2.

Methodology:

  • Reaction Components: The assay is typically performed in a multi-well plate containing recombinant LATS1 or LATS2, a purified substrate such as GST-tagged YAP protein, and a specified concentration of ATP.[6]

  • Inhibitor Preparation: A serial dilution of the test compound is prepared and added to the reaction wells.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: The level of YAP phosphorylation is quantified. This can be achieved using an antibody specific for phosphorylated YAP (at Serine 127) in an ELISA-based format or by measuring ATP consumption (ADP production) via a luminescence-based assay.[6]

  • Data Analysis: The percentage of kinase inhibition relative to a vehicle control (e.g., DMSO) is plotted against the inhibitor concentration to calculate the IC50 value.

Cellular Western Blot for YAP Phosphorylation

This cell-based assay confirms the inhibitor's activity in a physiological context by measuring the phosphorylation of endogenous YAP.

Objective: To assess the ability of a test compound to reduce YAP phosphorylation in cells, indicative of LATS inhibition.

Methodology:

  • Cell Culture and Treatment: A suitable cell line, such as HEK293A or MCF10A, is cultured to a high density to activate the Hippo pathway and establish a baseline of YAP phosphorylation.[6][7] The cells are then treated with varying concentrations of the test inhibitor for a designated time.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer supplemented with phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

  • Protein Quantification and Separation: Protein concentration in the lysates is determined, and equal amounts of protein are separated by SDS-PAGE.

  • Immunoblotting: The separated proteins are transferred to a membrane (PVDF or nitrocellulose). The membrane is blocked, typically with Bovine Serum Albumin (BSA), as milk can cause background with phospho-specific antibodies.[8] The membrane is then incubated with a primary antibody against phospho-YAP (Ser127).

  • Detection and Normalization: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the signal is detected using chemiluminescence. To ensure equal protein loading, the membrane is subsequently stripped and re-probed for total YAP and a loading control protein (e.g., β-actin).[7] A reduction in the phospho-YAP/total YAP ratio indicates effective LATS inhibition.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the validation process, the following diagrams are provided.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_downstream Downstream Effectors Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 pYAP_TAZ p-YAP/TAZ YAP_TAZ->pYAP_TAZ TEAD TEAD YAP_TAZ->TEAD Nuclear translocation and binding pYAP_TAZ->YAP_TAZ Cytoplasmic retention/ degradation Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Inhibitor Direct LATS Inhibitors (e.g., TRULI, TDI-011536) Inhibitor->LATS1_2

Caption: The Hippo Signaling Pathway indicating the intervention point of direct LATS kinase inhibitors.

LATS_Inhibitor_Workflow cluster_workflow Validation Workflow start Putative LATS Inhibitor in_vitro In Vitro Kinase Assay (Recombinant LATS + Substrate) start->in_vitro ic50 Determine IC50 in_vitro->ic50 cell_based Cellular Assay (Western Blot for p-YAP) ic50->cell_based Potent inhibition? phenotypic Phenotypic Assays (e.g., Proliferation, Organoid Growth) cell_based->phenotypic Cellular activity? validated Validated LATS Inhibitor phenotypic->validated Desired phenotype?

Caption: A generalized experimental workflow for the validation of a potential LATS kinase inhibitor.

References

A Comparative Analysis of LATS Kinase Inhibitors: Potency and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of various small molecule inhibitors targeting the Large Tumor Suppressor (LATS) kinases, key regulators of the Hippo signaling pathway. As the requested compound, NG25 trihydrochloride, has been identified as an inhibitor of TAK1 and MAP4K2 kinases rather than LATS kinases, this comparison focuses on established and recently developed LATS inhibitors.[1] The data presented herein is intended to aid researchers in selecting the appropriate tool compounds for studying the Hippo pathway and for potential therapeutic development.

Potency Comparison of LATS Inhibitors

The inhibitory potency of several small molecules against LATS1 and LATS2 has been evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate higher potency.

InhibitorLATS1 IC50 (nM)LATS2 IC50 (nM)ATP ConcentrationReference
GA-017 4.10 ± 0.793.92 ± 0.42400 µM[2]
Truli 226Not Specified[3]
TDI-011536 Not SpecifiedNot Specified2 mM[4][5]
Compound 5l 432490 µM (LATS1), 155 µM (LATS2)[3]

The Hippo Signaling Pathway and LATS Kinases

The Hippo pathway is a crucial signaling cascade that controls organ size by regulating cell proliferation and apoptosis.[6][7][8] LATS1 and LATS2 are core serine/threonine kinases within this pathway. When activated, LATS kinases phosphorylate and inactivate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[2][6] This phosphorylation leads to the cytoplasmic sequestration and subsequent degradation of YAP/TAZ, preventing them from translocating to the nucleus and promoting the transcription of pro-proliferative and anti-apoptotic genes.[6][7] Inhibition of LATS kinases, therefore, leads to the activation of YAP/TAZ and subsequent cell growth.[2]

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_downstream Downstream Effectors Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues GPCR Signaling GPCR Signaling MST1_2 MST1/2 SAV1 SAV1 MST1_2->SAV1 LATS1_2 LATS1/2 MST1_2->LATS1_2 SAV1->LATS1_2 MOB1 MOB1 LATS1_2->MOB1 YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ Phosphorylation YAP_TAZ_P p-YAP/TAZ (Inactive) Degradation 14-3-3 Binding & Cytoplasmic Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ->TEAD Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression Upstream Signals Upstream Signals Upstream Signals->MST1_2 Inhibitors LATS Inhibitors (e.g., GA-017, Truli) Inhibitors->LATS1_2

Caption: The Hippo Signaling Pathway and the role of LATS kinases.

Experimental Protocols

The following is a representative protocol for an in vitro LATS kinase assay to determine the IC50 value of an inhibitor. This protocol is a synthesis of methodologies described in the cited literature.[9][10][11][12]

Objective: To measure the enzymatic activity of LATS1 or LATS2 in the presence of varying concentrations of an inhibitor to determine its IC50 value.

Materials:

  • Recombinant human LATS1 or LATS2 enzyme

  • YAP (or a peptide fragment containing the LATS phosphorylation site) as a substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test inhibitor compound at various concentrations

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega; or a phosphospecific antibody for YAP)

  • Microplate reader (luminometer or spectrophotometer)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the inhibitor in the kinase assay buffer.

    • Prepare a solution of LATS kinase and the YAP substrate in the kinase assay buffer.

    • Prepare an ATP solution in the kinase assay buffer at a concentration relevant to the specific assay (e.g., 10 µM to 2 mM).

  • Kinase Reaction:

    • To the wells of a microplate, add the LATS kinase and YAP substrate solution.

    • Add the serially diluted inhibitor solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

    • Add the detection reagent to quantify the amount of ADP produced (in the case of ADP-Glo) or the amount of phosphorylated YAP (using a phosphospecific antibody and a secondary detection method like ELISA or Western blot).

  • Data Analysis:

    • Measure the signal (luminescence or absorbance) using a microplate reader.

    • Subtract the background signal (negative control) from all measurements.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Experimental Workflow

The general workflow for identifying and characterizing LATS kinase inhibitors involves a multi-step process, from initial screening to in-depth biochemical and cellular assays.

Experimental_Workflow HTS High-Throughput Screening (e.g., cell-based YAP activation assay) Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical Kinase Assay (IC50 determination) Hit_ID->Biochem_Assay Cell_Assay Cell-based Assays (YAP/TAZ phosphorylation, nuclear localization) Biochem_Assay->Cell_Assay Selectivity Kinome Selectivity Profiling Cell_Assay->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Caption: A generalized workflow for LATS inhibitor discovery and characterization.

Conclusion

The development of potent and selective LATS kinase inhibitors is a promising avenue for therapeutic intervention in diseases characterized by insufficient cell proliferation, such as in regenerative medicine.[13][14][15] The inhibitors discussed in this guide, including GA-017, Truli, and its derivatives like TDI-011536, represent valuable chemical tools for dissecting the complexities of the Hippo signaling pathway.[2][3][15] Future research will likely focus on improving the selectivity and drug-like properties of these compounds to translate their therapeutic potential into clinical applications.[3][13]

References

NG25 Kinase Inhibitor: A Comparative Guide to Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is critical for elucidating cellular signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of the kinase inhibitor NG25 with other commonly used alternatives, focusing on its specificity, selectivity, and supporting experimental data.

Transforming growth factor-β-activated kinase 1 (TAK1), a key member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a central signaling node in inflammatory and immune responses. Its role in activating the NF-κB and MAPK signaling pathways makes it an attractive target for therapeutic intervention in a variety of diseases, including cancer and inflammatory disorders. NG25 has emerged as a potent inhibitor of TAK1, but its utility as a specific research tool or therapeutic candidate requires a thorough assessment of its kinase selectivity profile.

Executive Summary

NG25 is a dual inhibitor of TAK1 and MAP4K2.[1][2] While effective at inhibiting its primary target, TAK1, it demonstrates significant off-target activity against several other kinases. This guide compares the selectivity of NG25 with two other well-characterized TAK1 inhibitors: Takinib and 5Z-7-Oxozeaenol. Takinib is a potent and selective TAK1 inhibitor, while 5Z-7-Oxozeaenol is a natural product that acts as an irreversible inhibitor of TAK1 but also targets other kinases.[3][4][5][6][7] The choice of inhibitor will depend on the specific experimental context, with considerations for the desired mechanism of action (reversible vs. irreversible) and the potential for off-target effects.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the inhibitory activity (IC50 values) of NG25, Takinib, and 5Z-7-Oxozeaenol against a panel of kinases. This quantitative data allows for a direct comparison of their selectivity.

Table 1: Kinase Inhibitory Profile of NG25

Kinase TargetIC50 (nM)
TAK1 149
MAP4K221.7
LYN12.9
ABL75.2
CSK56.4
FER82.3
SRC113
p38α102

Data sourced from multiple references.[1][8]

Table 2: Kinase Inhibitory Profile of Takinib

Kinase TargetIC50 (nM)
TAK1 9.5
IRAK4120
IRAK1390
GCK430
CLK2430
MINK11900

Data sourced from multiple references.[4][6][7][9]

Table 3: Kinase Inhibitory Profile of 5Z-7-Oxozeaenol

Kinase TargetIC50 (nM)
TAK1 8.1
MEK1411

Data sourced from multiple references.[4][5] A broader screening using the KINOMEscan™ binding assay at a concentration of 10 µM showed that 5Z-7-Oxozeaenol binds to a number of other kinases, indicating a degree of poly-selectivity.[1][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by these inhibitors and a general workflow for their experimental validation.

TAK1_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_receptor Receptor Complex cluster_downstream Downstream Signaling TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R TAK1 TAK1 TNFR->TAK1 IL-1R->TAK1 TAB1/2 TAB1/2 TAK1->TAB1/2 IKK Complex IKK Complex TAK1->IKK Complex NG25, Takinib, 5Z-7-Oxozeaenol Inhibition MAPK Cascades MAPK Cascades TAK1->MAPK Cascades NF-κB NF-κB IKK Complex->NF-κB Gene Transcription Gene Transcription NF-κB->Gene Transcription p38 p38 MAPK Cascades->p38 JNK JNK MAPK Cascades->JNK ERK ERK MAPK Cascades->ERK p38->Gene Transcription JNK->Gene Transcription ERK->Gene Transcription

TAK1 Signaling Pathway and Points of Inhibition.

Kinase_Inhibitor_Profiling_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Kinase_Panel_Screening Broad Kinase Panel Screening (e.g., KINOMEscan) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Kinase_Panel_Screening->Biochemical_Assay Identify Hits IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Confirm Potency Target_Engagement Cellular Target Engagement (e.g., Western Blot for p-IKK, p-p38) IC50_Determination->Target_Engagement Validate in Cells Downstream_Signaling Downstream Signaling Analysis (e.g., NF-κB reporter assay) Target_Engagement->Downstream_Signaling Phenotypic_Assay Phenotypic Assays (e.g., Cytotoxicity, Apoptosis) Downstream_Signaling->Phenotypic_Assay

General Workflow for Kinase Inhibitor Profiling.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of kinase inhibitor specificity and selectivity.

In Vitro TAK1 Kinase Assay (ADP-Glo™ Format)

This assay quantitatively measures the activity of the TAK1 kinase and the potency of inhibitors.[10][11][12][13]

Materials:

  • Recombinant TAK1/TAB1 enzyme complex

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (NG25, Takinib, 5Z-7-Oxozeaenol) dissolved in DMSO

  • White, opaque 384-well plates

Procedure:

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer. Thaw all reagents on ice. Dilute the TAK1/TAB1 enzyme, substrate, and ATP to their final desired concentrations in 1x Kinase Assay Buffer.

  • Plate Setup:

    • Test Wells: Add 1 µL of serially diluted inhibitor in DMSO.

    • Positive Control (No Inhibitor): Add 1 µL of DMSO.

    • Blank (No Enzyme): Add 1 µL of DMSO.

  • Enzyme Addition: Add 2 µL of diluted TAK1/TAB1 enzyme to the "Test" and "Positive Control" wells. Add 2 µL of 1x Kinase Assay Buffer to the "Blank" wells.

  • Reaction Initiation: Add 2 µL of a pre-mixed solution of substrate and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control. Determine the IC50 value for each inhibitor by fitting the data to a dose-response curve.

Cellular Western Blot Analysis for Phospho-IKKβ and Phospho-p38

This protocol is used to assess the ability of the inhibitors to block the phosphorylation of downstream targets of TAK1 in a cellular context.[14][15][16][17][18]

Materials:

  • Cell line of interest (e.g., HeLa, THP-1)

  • Cell culture medium and supplements

  • Stimulant (e.g., TNF-α, IL-1β)

  • Test inhibitors (NG25, Takinib, 5Z-7-Oxozeaenol) dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IKKβ (Ser177/181), anti-total IKKβ, anti-phospho-p38 (Thr180/Tyr182), anti-total p38, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of the kinase inhibitor or DMSO (vehicle control) for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal and the loading control to determine the effect of the inhibitor on target phosphorylation.

Conclusion

The assessment of NG25 reveals it to be a potent inhibitor of TAK1, but with notable off-target effects, particularly on MAP4K2 and several other kinases.[1][2] In contrast, Takinib demonstrates higher selectivity for TAK1, making it a more suitable tool for specifically probing TAK1 function in many experimental systems.[4][6][7][9] 5Z-7-Oxozeaenol, being an irreversible inhibitor, offers a different modality of action but also exhibits a broader selectivity profile than Takinib.[3][4][5] The choice between these inhibitors should be guided by the specific research question, with careful consideration of their respective selectivity profiles and mechanisms of action. The experimental protocols provided in this guide offer a framework for researchers to independently verify the activity and selectivity of these and other kinase inhibitors.

References

Cross-validation of NG25's effects in different cell types and animal models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the TAK1/MAP4K2 inhibitor NG25 with alternative compounds across various cell types and animal models. The information is based on available experimental data, with a critical evaluation of its current research landscape.

NG25 is a potent, type II dual inhibitor of Transforming Growth factor-β-activated Kinase 1 (TAK1) and Mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2), with IC50 values of 149 nM and 21.7 nM, respectively[1][2]. Its mechanism of action primarily revolves around the suppression of pro-survival signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, leading to the induction of apoptosis and inhibition of cell proliferation in various pathological contexts, particularly in cancer.

Performance Comparison in Different Cell Types

NG25 has been predominantly studied in cancer cell lines, demonstrating cytotoxic and chemosensitizing effects. Its efficacy has also been explored in non-cancerous cells implicated in inflammatory diseases.

Cell TypeModelNG25 EffectAlternative(s) & ComparisonReference(s)
Breast Cancer T-47D, MCF7, HCC1954, MDA-MB-231, BT-549 cell linesSuppressed cell viability and proliferation. Enhanced doxorubicin-mediated cytotoxicity and apoptosis by blocking Dox-induced p38 phosphorylation and IκBα degradation.Takinib, another selective TAK1 inhibitor, also induces apoptosis following TNFα stimulation in metastatic breast cancer models. A direct quantitative comparison of potency with NG25 in the same study is not available.[3]
Multiple Myeloma INA-6, RPMI-8226, ANBL-6, JJN3, U266 cell lines and patient-derived CD138+ cellsCytotoxic alone and showed synergistic or additive cytotoxicity with melphalan. Reduced expression of MYC and E2F target genes. Blocked melphalan-induced activation of TAK1, NF-κB, p38, and JNK.5Z-7-oxozeaenol (5Z-7): Another TAK1 inhibitor, also showed cytotoxicity and synergy with melphalan. NG25 was noted to not affect cell cycle progression at the tested dose, whereas 5Z-7 treatment arrested cells in the G0/G1 phase.[4]
Colorectal Cancer KRAS-mutant CRC cell lines (HCT116, SW480)Inhibited cell proliferation and induced caspase-dependent apoptosis. Blocked NF-κB activation and phosphorylation of ERK, JNK, and p38.The study focused on NG25 and did not include a direct comparison with other TAK1 inhibitors.[5]
Rheumatoid Arthritis Synovial Fibroblasts (RASFs) Human RASFsReduced the secretion of pro-inflammatory mediators like CXCL5, IL-6, IL-8, and MCP-1 when stimulated with IL-1β.Takinib and 5Z-7-oxozeaenol (5Z-7): In the same study, Takinib showed inhibition of these mediators, though not as completely as 5Z-7 or NG25 at the tested concentrations.[6]
Osteoclasts Human osteoclasts differentiated from peripheral blood mononuclear cellsReduced the differentiation and viability of bone-degrading osteoclasts.5Z-7-oxozeaenol (5Z-7): Also demonstrated a reduction in osteoclast differentiation and viability.[4]
Immune Cells Gen 2.2 leukemia cells (plasmacytoid dendritic cell line)Suppressed CpG A and CpG B-stimulated secretion of IFN-α and TLR7/8 agonist CL097-stimulated secretion of IFN-β.The study did not directly compare NG25 with other TAK1 inhibitors in this cell line.

Cross-Validation in Animal Models

The in vivo effects of NG25 have been investigated in a limited number of preclinical animal models. It is crucial to note that a key study on the neuroprotective effects of NG25 in a neonatal hypoxic-ischemic rat model has been retracted due to concerns about data integrity. Therefore, the findings from that study are not included in this guide.

Animal ModelConditionNG25 EffectAlternative(s) & ComparisonReference(s)
Orthotopic Colorectal Cancer Mouse Model KRAS-mutant colorectal cancerSuppressed tumor growth and induced apoptosis in tumor tissues.The study focused on NG25 and did not include a direct comparison with other TAK1 inhibitors in this in vivo model.[5]
Systemic Sclerosis (Fibrosis) Mouse Model Bleomycin-induced skin and lung fibrosisA selective TAK1 inhibitor, HS-276 (a derivative of Takinib), ameliorated skin and lung fibrosis.While not a direct study of NG25, this suggests the therapeutic potential of TAK1 inhibition in fibrosis. Comparative in vivo studies with NG25 are needed.[7]
Inflammatory Arthritis Mouse Model Collagen-induced arthritis (CIA)An orally bioavailable TAK1 inhibitor, HS-276, exhibited dose-dependent efficacy in the CIA mouse model.This study highlights the potential of TAK1 inhibitors in autoimmune diseases. Direct in vivo comparisons with NG25 are lacking.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by NG25 and a general workflow for its validation.

TAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_tak1_complex TAK1 Complex cluster_downstream Downstream Pathways cluster_effector Effector Molecules cluster_cellular_response Cellular Response TNF-R, IL-1R, TLRs TNF-R, IL-1R, TLRs TAK1 TAK1 TNF-R, IL-1R, TLRs->TAK1 IKK_complex IKKα/β/γ TAK1->IKK_complex MAP2K_p38 MKK3/6 TAK1->MAP2K_p38 MAP2K_JNK MKK4/7 TAK1->MAP2K_JNK TAB1 TAB1 TAB2 TAB2 IκBα IκBα IKK_complex->IκBα P p38 p38 MAP2K_p38->p38 P JNK JNK MAP2K_JNK->JNK P NF-κB NF-κB IκBα->NF-κB releases Gene Expression\n(Inflammation, Survival) Gene Expression (Inflammation, Survival) NF-κB->Gene Expression\n(Inflammation, Survival) Nuclear Translocation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis NG25 NG25 NG25->TAK1 inhibits

Caption: NG25 inhibits TAK1, blocking downstream NF-κB and MAPK signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cell_culture Cell Culture (Cancer/Other Cell Lines) treatment Treatment with NG25 and/or Alternatives cell_culture->treatment viability_assay Cell Viability Assay (MTT, MTS) treatment->viability_assay apoptosis_assay Apoptosis Assay (FACS, Western Blot for Caspases) treatment->apoptosis_assay western_blot Western Blot (p-TAK1, p-p38, IκBα) treatment->western_blot clonogenic_assay Clonogenic Assay treatment->clonogenic_assay animal_model Animal Model (e.g., Orthotopic Xenograft) treatment_animal Treatment with NG25 animal_model->treatment_animal tumor_measurement Tumor Growth Measurement treatment_animal->tumor_measurement histology Immunohistochemistry (Apoptosis, Proliferation Markers) tumor_measurement->histology

Caption: A general experimental workflow for the cross-validation of NG25's effects.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are summaries of commonly used protocols in the cited studies.

Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of NG25, an alternative inhibitor, or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phosphorylated Proteins (e.g., p-p38) and IκBα
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-phospho-p38, anti-p38, anti-IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using software like ImageJ.

Clonogenic Assay
  • Cell Seeding: Plate a low number of single cells in a 6-well plate.

  • Treatment: Treat the cells with NG25 or other compounds for a specified period.

  • Incubation: Remove the treatment and allow the cells to grow for 1-3 weeks, replacing the medium as needed, until visible colonies form.

  • Fixation and Staining: Fix the colonies with a solution like 4% paraformaldehyde and stain them with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as containing >50 cells).

  • Survival Fraction Calculation: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.

Orthotopic Colorectal Cancer Mouse Model
  • Cell Preparation: Culture and harvest KRAS-mutant colorectal cancer cells.

  • Anesthesia and Incision: Anesthetize the mouse and make a small abdominal incision to expose the cecum.

  • Cell Injection: Inject a suspension of the cancer cells into the wall of the cecum.

  • Suturing: Suture the incision and allow the mouse to recover.

  • Treatment: Once tumors are established, administer NG25 or a vehicle control via a suitable route (e.g., intraperitoneal injection).

  • Tumor Monitoring: Monitor tumor growth over time using imaging techniques or by measuring tumor volume at the end of the experiment.

  • Tissue Analysis: At the end of the study, excise the tumors and other organs for histological and immunohistochemical analysis of markers for apoptosis and proliferation.

Osteoclast Differentiation Assay
  • Precursor Cell Isolation: Isolate osteoclast precursors, such as bone marrow macrophages or peripheral blood mononuclear cells.

  • Cell Culture and Differentiation: Culture the precursor cells in the presence of M-CSF and RANKL to induce differentiation into osteoclasts.

  • Treatment: Add NG25, an alternative inhibitor, or a vehicle control to the culture medium during the differentiation process.

  • TRAP Staining: After several days of culture, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

  • Quantification: Count the number of TRAP-positive multinucleated cells (osteoclasts) in each treatment group.

  • Resorption Pit Assay (Optional): Culture the cells on a bone-like substrate and quantify the area of resorption pits to assess osteoclast activity.

Conclusion

NG25 is a promising dual inhibitor of TAK1 and MAP4K2 with demonstrated efficacy in various cancer cell lines and a limited number of in vivo models. Its ability to induce apoptosis and sensitize cancer cells to chemotherapy warrants further investigation. Comparisons with other TAK1 inhibitors like 5Z-7-oxozeaenol and Takinib suggest that while they share a common target, there may be differences in their off-target effects and impact on cellular processes like the cell cycle. The retraction of a key study on its neuroprotective effects underscores the importance of critical evaluation of the existing literature. Future research should focus on expanding the in vivo validation of NG25 in a wider range of animal models, including those for inflammatory and fibrotic diseases, and on conducting head-to-head comparison studies with other TAK1 and MAP4K2 inhibitors to better define its therapeutic potential and selectivity.

References

Comparative analysis of NG25 and other TAK1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparative Analysis of NG25 and Other TAK1 Inhibitors for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparative analysis of NG25 and other prominent Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research and therapeutic development endeavors. We will delve into the biochemical potency, selectivity, and cellular activity of these inhibitors, supported by experimental data, detailed protocols, and visual diagrams of key signaling pathways and workflows.

Introduction to TAK1

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that plays a pivotal role in regulating inflammatory responses and cell survival.[1] TAK1 is a key signaling node activated by a variety of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) ligands.[1] Upon activation, TAK1 initiates downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38.[1] Dysregulation of the TAK1 signaling pathway is implicated in a range of diseases, including cancer and chronic inflammatory disorders, making it an attractive therapeutic target.

Comparative Analysis of TAK1 Inhibitors

This section provides a head-to-head comparison of NG25 with other well-characterized TAK1 inhibitors: Takinib, 5Z-7-Oxozeaenol, and AZ-TAK1. The data is summarized in tables for easy comparison of their biochemical potency and selectivity.

Biochemical Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of various inhibitors against TAK1 and a panel of other kinases to illustrate their selectivity.

InhibitorTAK1 IC50 (nM)Off-Target Kinases (IC50 in nM)Mechanism of ActionKey Features
NG25 149[2][3]MAP4K2 (21.7), LYN (12.9), CSK (56.4), FER (82.3), p38α (102), ABL (75.2), SRC (113)[2]Reversible, Type II (binds to DFG-out conformation)[4]Dual TAK1/MAP4K2 inhibitor.
Takinib 9.5[5][6]IRAK4 (120), IRAK1 (390), GCK (450)[7]ATP-competitive, targets DFG-in conformation[7]Highly potent and selective for TAK1.
5Z-7-Oxozeaenol 8.1[8][9]VEGF-R2 (52), MEK1 (411), and over 50 other kinases[7][8]Irreversible, covalent binder to a cysteine in the activation loop[7]Potent but less selective, widely used as a tool compound.
AZ-TAK1 < 100[10]HIPK2 (3), CDK9 (9), GSK3β (19)[10][11]ATP-competitive, reversible[12]Potent but shows significant off-target activity.
HS-276 8 (IC50), 2.5 (Ki)[13]CLK2 (29), GCK (53)[13]Not specifiedOrally bioavailable with high selectivity.

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

TAK1 Signaling Pathway

TAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_receptors Receptors cluster_tak1_complex TAK1 Complex cluster_inhibitors TAK1 Inhibitors cluster_downstream Downstream Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TLR_ligands TLR Ligands TLR TLR TLR_ligands->TLR TAK1 TAK1 TNFR->TAK1 IL1R->TAK1 TLR->TAK1 IKK IKK Complex TAK1->IKK MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 TAB1 TAB1 TAB2 TAB2 NG25 NG25 NG25->TAK1 Takinib Takinib Takinib->TAK1 Oxozeaenol 5Z-7-Oxozeaenol Oxozeaenol->TAK1 IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_target_genes Target Gene Expression (Inflammation, Survival) NFkB->NFkB_target_genes p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK MAPK_target_genes Target Gene Expression (Apoptosis, Proliferation) p38->MAPK_target_genes JNK->MAPK_target_genes

Caption: The TAK1 signaling cascade activated by various stimuli and targeted by inhibitors.

General Experimental Workflow for TAK1 Inhibitor Evaluation

Experimental_Workflow start Start: Select Cell Line and Inhibitors cell_culture Cell Culture and Treatment (Dose-response and time-course) start->cell_culture biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) cell_culture->biochemical_assay western_blot Western Blot Analysis (p-TAK1, p-p38, p-JNK, IκBα) cell_culture->western_blot nfkb_assay NF-κB Reporter Assay (Luciferase) cell_culture->nfkb_assay apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) cell_culture->apoptosis_assay data_analysis Data Analysis and IC50/EC50 Determination biochemical_assay->data_analysis western_blot->data_analysis nfkb_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Comparative Efficacy and Selectivity data_analysis->conclusion

Caption: A typical workflow for the in vitro evaluation of TAK1 inhibitors.

Logical Framework for Comparative Analysis

Logical_Framework cluster_criteria Evaluation Criteria cluster_inhibitors TAK1 Inhibitors cluster_decision Decision Making potency Potency (IC50) NG25 NG25 potency->NG25 Takinib Takinib potency->Takinib Oxozeaenol 5Z-7-Oxozeaenol potency->Oxozeaenol Other Other Inhibitors potency->Other selectivity Selectivity (Kinase Panel) selectivity->NG25 selectivity->Takinib selectivity->Oxozeaenol selectivity->Other cellular_activity Cellular Activity (EC50) cellular_activity->NG25 cellular_activity->Takinib cellular_activity->Oxozeaenol cellular_activity->Other mechanism Mechanism of Action mechanism->NG25 mechanism->Takinib mechanism->Oxozeaenol mechanism->Other optimal_inhibitor Optimal Inhibitor for Specific Application NG25->optimal_inhibitor Takinib->optimal_inhibitor Oxozeaenol->optimal_inhibitor Other->optimal_inhibitor

Caption: Logical framework for selecting a TAK1 inhibitor based on key criteria.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

  • Reagent Preparation: Prepare TAK1/TAB1 enzyme, substrate (e.g., Myelin Basic Protein), ATP, and serial dilutions of the TAK1 inhibitor in kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor or DMSO (vehicle control), followed by 2 µL of the TAK1/TAB1 enzyme solution.

  • Initiation: Start the reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Detection: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Western Blot Analysis for Downstream Signaling

This protocol is for detecting the phosphorylation status of TAK1 downstream targets.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and grow to 70-80% confluency. Pre-treat the cells with various concentrations of the TAK1 inhibitor for 1-2 hours before stimulating with an agonist (e.g., 20 ng/mL TNF-α for 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-p38, p-JNK, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

  • Inhibitor Treatment and Stimulation: After 24 hours, pre-treat the cells with the TAK1 inhibitor for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using appropriate substrates.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the TAK1 inhibitor for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The choice of a TAK1 inhibitor for research or drug development depends on the specific requirements of the study.

  • NG25 is a potent dual inhibitor of TAK1 and MAP4K2, making it a useful tool for studying the combined roles of these kinases.[2][3]

  • Takinib stands out for its high potency and selectivity for TAK1, making it an excellent choice for studies requiring specific inhibition of this kinase.[5][6]

  • 5Z-7-Oxozeaenol , while a very potent TAK1 inhibitor, has significant off-target effects and an irreversible mechanism of action, which should be considered when interpreting results.[7][8]

  • AZ-TAK1 is a potent inhibitor but also exhibits polypharmacology that may be beneficial or confounding depending on the context.[10][11]

  • HS-276 represents a promising newer generation of orally bioavailable and highly selective TAK1 inhibitors.[13]

This guide provides a foundational comparison to aid in the selection of the most appropriate TAK1 inhibitor for your research needs. It is crucial to consider the specific experimental context and to consult the primary literature for the most detailed information on each compound.

References

Evaluating the Long-Term Preclinical Effects of NG25 Trihydrochloride Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data available for NG25 trihydrochloride, a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Due to the limited availability of long-term in vivo studies for this compound, this guide focuses on comparing its known preclinical profile with more extensively studied alternative TAK1 inhibitors. The primary focus of these comparisons is on their efficacy in preclinical models of inflammatory diseases, such as rheumatoid arthritis.

Executive Summary

This compound is a valuable research tool for investigating the roles of TAK1 and MAP4K2 in various signaling pathways. However, its development for therapeutic applications is still in the early preclinical stages, with a notable lack of published long-term in vivo efficacy and safety data. In contrast, other TAK1 inhibitors, such as Takinib and HS-276, have undergone more extensive preclinical evaluation, particularly in long-term animal models of inflammatory diseases. These studies provide crucial insights into the potential therapeutic benefits and challenges of targeting the TAK1 pathway. This guide aims to present the available data to inform future research and development decisions.

Data Presentation: Comparative Efficacy of TAK1/MAP4K2 Inhibitors

The following tables summarize the available quantitative data for this compound and its alternatives from in vitro and in vivo preclinical studies. It is important to note that these data are not from direct head-to-head comparative studies and have been compiled from various publications.

Table 1: In Vitro Potency of Selected TAK1/MAP4K2 Inhibitors

CompoundTarget(s)IC50 (nM)Key In Vitro Effects
This compound TAK1, MAP4K2TAK1: 149, MAP4K2: 21.7Inhibits phosphorylation of IKK, p38, and JNK; Sensitizes breast cancer cells to Doxorubicin.
Takinib TAK1~10Reduces pro-inflammatory cytokine signaling in RA-FLS cells.[1][2]
HS-276 TAK1Kᵢ = 2.5Potent anti-TNF effect in human macrophages.[3]
5Z-7-oxozeaenol TAK1, other kinasesNot specified in provided abstractsAugments cytotoxic effects of Doxorubicin in cervical cancer cells.[4]

Table 2: In Vivo Efficacy of TAK1 Inhibitors in Collagen-Induced Arthritis (CIA) Mouse Models

CompoundAnimal ModelDosing RegimenKey Outcomes
Takinib DBA/1 Mice50 mg/kg, dailySignificantly reduced clinical arthritic score (p < 0.001); Reduced inflammation (p < 0.01) and cartilage damage (p < 0.01) at day 36.[2][5]
HS-276 Not specified50 mg/kg, IPReduced mean clinical score by 85%; Showed marked improvement in bioavailability and disease reduction compared to Takinib.[3]
This compound Data not availableData not availableNo published in vivo efficacy data in CIA models was identified.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of TAK1 inhibitors in the widely recognized collagen-induced arthritis (CIA) mouse model.

Collagen-Induced Arthritis (CIA) Mouse Model Protocol

This protocol is a generalized summary based on methodologies reported in studies evaluating TAK1 inhibitors.[1][6][7][8][9][10]

  • Animal Model: DBA/1 mice are commonly used due to their high susceptibility to CIA.[8][9]

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Mice are immunized with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).

    • Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant is administered.[6]

  • Treatment:

    • Treatment with the investigational compound (e.g., Takinib at 50 mg/kg) or vehicle is typically initiated after the onset of clinical signs of arthritis.[1][2]

    • Administration is usually performed daily via intraperitoneal (IP) injection or oral gavage.

  • Assessment of Arthritis:

    • Clinical Scoring: Arthritis severity is monitored and scored based on the degree of paw swelling and inflammation.

    • Histopathology: At the end of the study (e.g., day 36), joints are collected for histological analysis to assess inflammation, cartilage damage, pannus formation, and bone resorption.[2][5]

  • Data Analysis: Statistical analysis is performed to compare the clinical scores and histological parameters between the treatment and vehicle control groups.

Mandatory Visualization

Signaling Pathway Diagram

TAK1_Signaling_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1_complex TAK1/TAB1/TAB2 TRAF2->TAK1_complex IKK_complex IKKα/β/γ TAK1_complex->IKK_complex MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs NG25 NG25 Takinib HS-276 NG25->TAK1_complex inhibit IkB IκBα IKK_complex->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus p38_JNK p38 / JNK MKKs->p38_JNK P p38_JNK->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Caption: Simplified TAK1 signaling pathway in inflammation.

Experimental Workflow Diagram

CIA_Experimental_Workflow start Start immunization1 Day 0: Primary Immunization (Collagen + CFA) start->immunization1 immunization2 Day 21: Booster Immunization (Collagen + IFA) immunization1->immunization2 treatment_start Onset of Arthritis: Initiate Treatment (e.g., NG25 or Alternative) immunization2->treatment_start monitoring Daily Monitoring: - Clinical Scoring - Body Weight treatment_start->monitoring termination Day 36: Study Termination monitoring->termination analysis Post-mortem Analysis: - Histopathology of Joints - Biomarker Analysis termination->analysis end End analysis->end

Caption: Experimental workflow for the CIA mouse model.

Discussion and Future Directions

The available preclinical data suggest that targeting the TAK1 pathway is a promising strategy for the treatment of inflammatory diseases. While this compound is a potent dual inhibitor of TAK1 and MAP4K2 in vitro, the lack of long-term in vivo data makes it difficult to fully assess its therapeutic potential and long-term effects compared to more extensively studied alternatives like Takinib and HS-276.

The long-term consequences of dual TAK1 and MAP4K2 inhibition by NG25 remain to be elucidated. While TAK1 inhibition has shown efficacy in preclinical models, prolonged systemic inhibition may lead to adverse effects. The contribution of MAP4K2 inhibition to both the efficacy and potential toxicity of NG25 is an area that requires further investigation.

Future studies should aim to:

  • Conduct long-term in vivo studies with this compound in relevant animal models to evaluate its efficacy, safety, and pharmacokinetic/pharmacodynamic profile.

  • Perform direct, head-to-head comparative studies of NG25 with other TAK1 inhibitors to provide a clearer understanding of their relative advantages and disadvantages.

  • Investigate the specific role of MAP4K2 inhibition in the overall pharmacological profile of NG25.

References

A Head-to-Head Comparison of Next-Generation LATS Kinase Inhibitors for Hippo Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of next-generation Large Tumor Suppressor (LATS) kinase inhibitors, crucial for modulating the Hippo signaling pathway. Experimental data, detailed protocols, and signaling pathway visualizations are presented to facilitate informed decisions in research and development.

A common query in the field of kinase inhibitors involves the compound NG25 in the context of LATS kinase inhibition. However, it is critical to clarify that NG25 is primarily characterized as a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key mediator in inflammatory signaling pathways, and not a LATS kinase inhibitor[1][2]. This guide will, therefore, focus on a head-to-head comparison of prominent next-generation LATS kinase inhibitors, providing a valuable resource for researchers investigating the Hippo pathway.

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis[3][4]. At the core of this pathway are the LATS1 and LATS2 kinases, which, upon activation, phosphorylate and inactivate the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif)[4][5][6]. Inhibition of LATS kinases leads to the activation of YAP/TAZ, promoting their nuclear translocation and subsequent gene expression, which can drive cell proliferation and tissue regeneration[7][8]. Consequently, potent and selective LATS kinase inhibitors are highly sought-after tools for both basic research and therapeutic applications, particularly in regenerative medicine[9][10].

Comparative Analysis of Next-Generation LATS Kinase Inhibitors

Several next-generation LATS kinase inhibitors have been developed, each with distinct potency and selectivity profiles. This section provides a comparative overview of some of the leading compounds.

InhibitorTarget(s)IC50 (LATS1)IC50 (LATS2)Key Features
GA-017 LATS1/24.10 nM3.92 nMATP-competitive inhibitor; promotes cell growth in 3D cultures[5][11].
TRULI LATS1/20.2 nM (LATS1)Not specifiedPrevents YAP phosphorylation; modest cellular potency and metabolic stability[7][12].
TDI-011536 LATS1/2Not specifiedNot specifiedDerivative of TRULI with significantly improved cellular potency, aqueous solubility, and metabolic stability[7].
NIBR-LTSi LATS1/21.4 nMNot specifiedHighly selective and orally active; demonstrates in vivo YAP target gene activation[12][13].
Compound 5l LATS1/243 nM24 nMPyrazolopyridine structure with exceptional kinase selectivity[14].
Compound 27 LATS1/2SubmicromolarSubmicromolarOrally bioavailable with proof-of-concept activity in wound healing models[9][15][16].

Signaling Pathways: LATS vs. TAK1 Inhibition

To provide a comprehensive comparison, it is essential to visualize the distinct signaling pathways targeted by LATS kinase inhibitors and NG25 (a TAK1 inhibitor).

cluster_0 Hippo Pathway (LATS Inhibitors) cluster_1 TAK1 Pathway (NG25) Upstream Signals Upstream Signals MST1/2 MST1/2 Upstream Signals->MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 YAP/TAZ (inactive) YAP/TAZ (inactive) LATS1/2->YAP/TAZ (inactive) YAP/TAZ (active) YAP/TAZ (active) TEAD TEAD YAP/TAZ (active)->TEAD Gene Transcription Gene Transcription TEAD->Gene Transcription LATS Inhibitors LATS Inhibitors LATS Inhibitors->LATS1/2 Pro-inflammatory Stimuli Pro-inflammatory Stimuli TAK1 TAK1 Pro-inflammatory Stimuli->TAK1 JNK/p38 JNK/p38 TAK1->JNK/p38 NF-kB NF-kB TAK1->NF-kB Inflammatory Response Inflammatory Response JNK/p38->Inflammatory Response NF-kB->Inflammatory Response NG25 NG25 NG25->TAK1

Caption: Comparative signaling pathways of LATS and TAK1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize LATS kinase inhibitors.

In Vitro Kinase Inhibition Assay (LATS1/2)

This assay determines the 50% inhibitory concentration (IC50) of a compound against LATS1 and LATS2 kinases.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Enzyme and Substrate Addition: Add recombinant human LATS1 or LATS2 enzyme to the reaction mixture. Add a suitable peptide substrate and ATP.

  • Inhibitor Incubation: Add the test compound (e.g., GA-017) at varying concentrations and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Measure kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay (Promega), which quantifies the amount of ADP produced.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based YAP/TAZ Phosphorylation Assay

This assay measures the ability of an inhibitor to block LATS-mediated phosphorylation of YAP/TAZ in a cellular context.

  • Cell Culture: Plate a suitable cell line (e.g., HEK293A or SKOV3) in a 96-well plate and culture overnight.

  • Compound Treatment: Treat the cells with the LATS inhibitor at various concentrations for a specified duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Perform western blotting to detect the levels of phosphorylated YAP (pYAP) and total YAP (tYAP).

  • Quantification: Quantify the band intensities and calculate the ratio of pYAP to tYAP. A decrease in this ratio indicates inhibition of LATS kinase activity[7].

Cell Seeding Cell Seeding Inhibitor Treatment Inhibitor Treatment Cell Seeding->Inhibitor Treatment Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Inhibitor Treatment->Cell Lysis & Protein Extraction SDS-PAGE & Western Blot SDS-PAGE & Western Blot Cell Lysis & Protein Extraction->SDS-PAGE & Western Blot Antibody Incubation (pYAP, YAP) Antibody Incubation (pYAP, YAP) SDS-PAGE & Western Blot->Antibody Incubation (pYAP, YAP) Imaging & Quantification Imaging & Quantification Antibody Incubation (pYAP, YAP)->Imaging & Quantification Data Analysis (pYAP/YAP ratio) Data Analysis (pYAP/YAP ratio) Imaging & Quantification->Data Analysis (pYAP/YAP ratio)

Caption: Experimental workflow for a cell-based YAP phosphorylation assay.

Logical Relationships in Inhibitor Selection

The selection of an appropriate LATS kinase inhibitor depends on the specific experimental goals. The following diagram illustrates the logical considerations for choosing an inhibitor.

Experimental Goal Experimental Goal In Vitro Studies In Vitro Studies Experimental Goal->In Vitro Studies Cell-Based Assays Cell-Based Assays Experimental Goal->Cell-Based Assays In Vivo Models In Vivo Models Experimental Goal->In Vivo Models High Potency (Low IC50) High Potency (Low IC50) In Vitro Studies->High Potency (Low IC50) High Selectivity High Selectivity In Vitro Studies->High Selectivity Good Cell Permeability Good Cell Permeability Cell-Based Assays->Good Cell Permeability Favorable PK/PD Favorable PK/PD In Vivo Models->Favorable PK/PD Select Inhibitor Select Inhibitor High Potency (Low IC50)->Select Inhibitor High Selectivity->Select Inhibitor Good Cell Permeability->Select Inhibitor Favorable PK/PD->Select Inhibitor

Caption: Decision tree for selecting a suitable LATS kinase inhibitor.

References

Determining the Therapeutic Window of Novel Kinase Inhibitors: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of various diseases, most notably cancer. A critical step in the preclinical development of these compounds is the determination of the therapeutic window—the range of doses that maximizes therapeutic efficacy while minimizing toxicity.[1] This guide provides a comprehensive overview of the methodologies used to establish the therapeutic window of a novel kinase inhibitor, exemplified by the hypothetical compound NG25 trihydrochloride, and compares its potential performance with alternative therapeutic strategies.

Section 1: In Vitro Efficacy and Selectivity

The initial phase of characterizing a new kinase inhibitor involves assessing its potency and selectivity against its intended target and a panel of other kinases. This is crucial for understanding the compound's mechanism of action and potential off-target effects.[2][3]

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound and comparator compounds would be determined against a panel of kinases. The results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetThis compound IC50 (nM)Competitor A IC50 (nM)Competitor B IC50 (nM)
Target Kinase 15108
Off-Target Kinase 1500150300
Off-Target Kinase 2>10,0005,0008,000
Off-Target Kinase 31,2008002,500
Experimental Protocols: Kinase Activity Assays

Objective: To determine the in vitro potency and selectivity of this compound.

Methodology:

  • Assay Format: A variety of assay formats can be used, including radiometric assays, enzyme-linked immunosorbent assays (ELISA), or fluorescence-based assays.[2]

  • Procedure:

    • Recombinant human kinases are incubated with a specific substrate and ATP.

    • Serial dilutions of this compound or comparator compounds are added to the reaction.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The amount of phosphorylated substrate is quantified using a suitable detection method.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Section 2: Cellular Activity and Cytotoxicity

Following the biochemical assessment, it is essential to evaluate the compound's activity in a cellular context to confirm target engagement and assess its impact on cell viability.

Data Presentation: Cellular Potency and Therapeutic Index

The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.

Cell LineThis compound EC50 (nM)Competitor A EC50 (nM)Competitor B EC50 (nM)
Cancer Cell Line (Target Positive)205045
Normal Cell Line (Target Negative)2,0001,5001,800
Therapeutic Index (Normal/Cancer) 100 30 40
Experimental Protocols: Cell Viability Assays

Objective: To determine the on-target cellular activity and cytotoxic effects of this compound.

Methodology:

  • Cell Culture: Cancer cell lines expressing the target kinase and normal, non-target-expressing cell lines are cultured under standard conditions.

  • Treatment: Cells are treated with a range of concentrations of this compound or comparator compounds for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is measured using assays such as MTT, CellTiter-Glo®, or by direct cell counting.

  • Data Analysis: EC50 values are determined from the dose-response curves.

Section 3: In Vivo Efficacy and Toxicity

The final stage of preclinical evaluation involves assessing the compound's efficacy and toxicity in animal models. This step is critical for determining a safe and effective starting dose for potential clinical trials.

Data Presentation: In Vivo Study Summary
Animal ModelThis compound Dose (mg/kg)Tumor Growth Inhibition (%)Observed Toxicities
Mouse Xenograft1030None
Mouse Xenograft3075Mild weight loss (<5%)
Mouse Xenograft10095Significant weight loss (>15%), lethargy
Rat Toxicology10N/ANo adverse effects
Rat Toxicology50N/AReversible liver enzyme elevation
Rat Toxicology200N/ASevere liver toxicity
Experimental Protocols: Animal Studies

Objective: To evaluate the in vivo anti-tumor efficacy and safety profile of this compound.

Methodology:

  • Efficacy Studies:

    • Model: Immunocompromised mice are implanted with human tumor xenografts.[4]

    • Treatment: Once tumors reach a specified size, animals are treated with this compound or vehicle control via a clinically relevant route of administration (e.g., oral gavage).

    • Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.

  • Toxicology Studies:

    • Model: Healthy rodents (e.g., rats, mice) are used.

    • Treatment: Animals are administered escalating doses of this compound for a defined period.

    • Endpoints: Clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological analysis of major organs are monitored.

Section 4: Visualizing Key Concepts

To aid in the understanding of the experimental processes and underlying biological principles, the following diagrams are provided.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Biochemical Assays Biochemical Assays Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays Potency & Selectivity Efficacy Models (Xenografts) Efficacy Models (Xenografts) Cellular Assays->Efficacy Models (Xenografts) Lead Candidate Selection Toxicology Models (Rodents) Toxicology Models (Rodents) Efficacy Models (Xenografts)->Toxicology Models (Rodents) Therapeutic Index Clinical Trials Clinical Trials Toxicology Models (Rodents)->Clinical Trials Safe Starting Dose G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target Kinase 1 Target Kinase 1 Receptor Tyrosine Kinase->Target Kinase 1 NG25 NG25 NG25->Target Kinase 1 Inhibition Downstream Signaling Downstream Signaling Target Kinase 1->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival

References

Safety Operating Guide

Proper Disposal of NG25 Trihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of NG25 trihydrochloride, also known as CI-898 trihydrochloride or Trimetrexate. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A thorough risk assessment should be conducted before handling and disposal. Key hazards include:

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Harmful if Swallowed or Inhaled: May cause irritation to the throat, skin, and eyes.

Personal Protective Equipment (PPE) is mandatory when handling this compound.

Hazard Data Summary
Hazard Classification Reproductive Toxicity - Category 2
Primary Routes of Exposure Inhalation, Ingestion, Skin Contact, Eye Contact
Known Health Effects Irritation of throat, skin, and eyes. Suspected reproductive hazard.

Personal Protective Equipment (PPE) Requirements

To minimize exposure risk during disposal procedures, the following PPE must be worn:

PPE Specification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat or other protective clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is required.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.

Experimental Protocol for Decontamination of Empty Containers:

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., water or as recommended by your institution's safety office) at least three times.

  • Collect Rinsate: The first rinseate is considered hazardous waste and must be collected in a designated hazardous waste container. Subsequent rinsates may also need to be collected depending on local regulations.

  • Deface Label: Completely remove or deface the original product label on the empty container.

  • Dispose of Container: Dispose of the decontaminated container as regular laboratory glass or plastic waste, in accordance with institutional policies.

Workflow for Disposal of Unused or Waste this compound:

The following diagram outlines the logical workflow for the proper disposal of this compound waste.

G Workflow for this compound Disposal start Start: Identify NG25 Waste ppe Wear Appropriate PPE start->ppe segregate Segregate from Incompatible Wastes ppe->segregate container Place in a Labeled, Sealed Hazardous Waste Container segregate->container label_info Label must include: - 'Hazardous Waste' - Chemical Name - Accumulation Start Date container->label_info storage Store in a Designated Secondary Containment Area container->storage pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->pickup end End: Disposal Complete pickup->end

Caption: Logical workflow for the disposal of this compound waste.

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Wear PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: Cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container and dispose of it through the hazardous waste management program.

The following diagram illustrates the decision-making process in the event of an this compound spill.

G This compound Spill Response Plan spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small, Contained Spill assess->small_spill Minor large_spill Large or Uncontained Spill assess->large_spill Major cleanup Trained Personnel Clean Up Spill small_spill->cleanup evacuate Evacuate Area large_spill->evacuate notify Notify EH&S/ Emergency Response evacuate->notify notify->cleanup ppe Wear Full PPE cleanup->ppe absorb Cover with Absorbent Material ppe->absorb collect Collect Waste in Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EH&S decontaminate->dispose end Spill Response Complete dispose->end

Personal protective equipment for handling NG25 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of NG25 Trihydrochloride

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like this compound is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal guidance, to foster a secure laboratory environment.

Disclaimer: A complete Safety Data Sheet (SDS) for this compound is not publicly available. The information presented here is compiled from the supplier's product page and general safety principles for handling hazardous chemicals. It is imperative to supplement this guidance with a thorough risk assessment specific to your laboratory's conditions and to consult with your institution's Environmental Health and Safety (EHS) department.

Key Safety Information

This compound is a potent kinase inhibitor that requires careful handling to avoid exposure. The primary known hazards are acute oral toxicity and potential for long-term adverse effects on aquatic environments.[1]

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 3)GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed.
Hazardous to the Aquatic Environment, Chronic (Category 4)NoneNoneH413: May cause long lasting harmful effects to aquatic life.

Source: [1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE for various tasks.

TaskRecommended Personal Protective Equipment (PPE)
Weighing and Aliquoting (Dry Powder) - Primary Engineering Control: Certified chemical fume hood or powder containment hood. - Respiratory Protection: NIOSH-approved respirator (e.g., N95 or higher) is recommended even within a fume hood to prevent inhalation of fine particles. - Eye Protection: Chemical safety goggles and a face shield. - Hand Protection: Two pairs of nitrile gloves (double-gloving). - Body Protection: Laboratory coat, long pants, and closed-toe shoes. For larger quantities, a disposable gown is recommended.
Solution Preparation and Handling - Primary Engineering Control: Chemical fume hood. - Eye Protection: Chemical safety goggles. - Hand Protection: Nitrile gloves. - Body Protection: Laboratory coat, long pants, and closed-toe shoes.
Spill Cleanup - Respiratory Protection: NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. - Eye Protection: Chemical safety goggles and a face shield. - Hand Protection: Heavy-duty nitrile or butyl rubber gloves. - Body Protection: Chemical-resistant disposable suit and boot covers.
Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring environmental protection.

AspectProcedure
Storage - Temperature: 2-8°C.[1] - Conditions: Store in a tightly sealed, light-resistant container in a designated, locked, and ventilated area.[1]
Disposal - Waste Classification: Dispose of as hazardous chemical waste. - Procedure: All solid waste (contaminated gloves, weigh boats, etc.) and unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. - Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.

Experimental Protocols

Standard Operating Procedure for Handling this compound

This protocol outlines the essential steps for safely handling this compound during routine laboratory procedures.

Standard Operating Procedure for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials weigh Weigh this compound prep_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Work Area use->decontaminate After Experiment dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe

Caption: Workflow for routine handling of this compound.

Emergency Procedure for this compound Spill

Immediate and correct response to a spill is critical to prevent exposure and contamination.

Emergency Procedure for this compound Spill cluster_initial Initial Response cluster_assessment Assessment and Containment cluster_cleanup Cleanup and Decontamination alert Alert Others in the Area evacuate Evacuate Immediate Area alert->evacuate assess Assess Spill Size and Risk evacuate->assess If Safe to Do So don_ppe Don Spill Response PPE assess->don_ppe contain Contain the Spill don_ppe->contain cleanup Clean Up Spill Using Appropriate Kit contain->cleanup Proceed to Cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of All Materials as Hazardous Waste decontaminate->dispose

Caption: Emergency response workflow for an this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.